3-[(Benzyloxy)methyl]azetidine
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-(phenylmethoxymethyl)azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-2-4-10(5-3-1)8-13-9-11-6-12-7-11/h1-5,11-12H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHFBFJMIBLNOOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)COCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501295378 | |
| Record name | 3-[(Phenylmethoxy)methyl]azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501295378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220038-70-9 | |
| Record name | 3-[(Phenylmethoxy)methyl]azetidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220038-70-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[(Phenylmethoxy)methyl]azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501295378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Synthesis of 3-[(Benzyloxy)methyl]azetidine
Executive Summary
Target Molecule: 3-[(Benzyloxy)methyl]azetidine CAS Registry Number: 1374656-73-1 (HCl salt), 914346-64-2 (Free base) Molecular Formula: C₁₁H₁₅NO
This technical guide details the robust synthesis of 3-[(Benzyloxy)methyl]azetidine, a critical pharmacophore in medicinal chemistry. Azetidines serve as conformationally restricted bioisosteres of piperidines and pyrrolidines, often improving metabolic stability and lowering lipophilicity (LogD).
The synthesis centers on the Williamson etherification of a 3-hydroxymethylazetidine core. The primary challenge lies in managing the competing nucleophilicity of the azetidine nitrogen and the hydroxyl group. To ensure chemoselectivity and prevent ring-opening polymerization (driven by the ~25 kcal/mol ring strain), this guide prioritizes an N-Boc protection strategy . This route offers superior scalability and purification profiles compared to historical N-benzhydryl routes.
Part 1: Retrosynthetic Analysis & Strategy
The strategic disconnection relies on maintaining the integrity of the strained four-membered ring while functionalizing the exocyclic primary alcohol.
Strategic Logic
-
Nitrogen Protection: The free amine is highly nucleophilic. Direct alkylation of unprotected 3-(hydroxymethyl)azetidine would result in a mixture of N-alkylation, O-alkylation, and quaternary ammonium salts. Therefore, an orthogonal protecting group (PG) is mandatory.
-
Ether Formation: The primary alcohol at the C3 position is unhindered, making it an excellent candidate for SN2 displacement of benzyl halides.
-
Deprotection: The final step requires mild acidic cleavage to yield the target amine, typically isolated as a stable hydrochloride or trifluoroacetate salt.
Figure 1: Retrosynthetic disconnection showing the necessity of N-protection prior to ether formation.
Part 2: Detailed Synthetic Protocol (N-Boc Route)
This protocol utilizes tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate as the starting material.[1] This precursor is commercially available or easily synthesized from azetidine-3-carboxylic acid.
Step 1: O-Benzylation via Williamson Ether Synthesis
Reaction:
N-Boc-3-(hydroxymethyl)azetidine + Benzyl Bromide + NaH → N-Boc-3-[(benzyloxy)methyl]azetidine
Reagents & Materials:
-
Substrate: tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate (1.0 equiv)
-
Electrophile: Benzyl bromide (1.2 equiv)
-
Base: Sodium hydride (60% dispersion in mineral oil) (1.5 equiv)
-
Solvent: Anhydrous DMF or THF (0.2 M concentration)
-
Quench: Saturated NH₄Cl solution
Experimental Procedure:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), suspend Sodium hydride (NaH, 1.5 equiv) in anhydrous DMF at 0 °C.
-
Expert Note: If using THF, ensure it is inhibitor-free. DMF is generally preferred for SN2 reactions involving alkoxides to accelerate the rate, though THF is easier to remove during workup.
-
-
Alkoxide Formation: Dissolve the N-Boc-alcohol (1.0 equiv) in a minimal amount of solvent and add dropwise to the NaH suspension. Stir at 0 °C for 30 minutes until gas evolution (H₂) ceases.
-
Observation: The solution may turn slightly yellow/opaque as the alkoxide forms.
-
-
Alkylation: Add Benzyl bromide (BnBr, 1.2 equiv) dropwise via syringe.
-
Catalysis: For sluggish reactions (common in THF), add catalytic Tetrabutylammonium iodide (TBAI, 0.05 equiv).
-
-
Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 4–16 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.
-
Workup: Cool the mixture to 0 °C. Carefully quench with saturated aqueous NH₄Cl (exothermic!). Extract with Ethyl Acetate (3x).[2] Wash combined organics with H₂O (to remove DMF) and Brine. Dry over Na₂SO₄ and concentrate.
-
Purification: Purify via flash column chromatography (Silica gel, 0-30% EtOAc in Hexanes).
Step 2: N-Boc Deprotection
Reaction:
N-Boc-3-[(benzyloxy)methyl]azetidine + HCl → 3-[(Benzyloxy)methyl]azetidine Hydrochloride
Experimental Procedure:
-
Dissolution: Dissolve the purified intermediate from Step 1 in 1,4-Dioxane or CH₂Cl₂ (DCM).
-
Acidolysis: Add 4M HCl in Dioxane (5–10 equiv) at 0 °C.
-
Alternative: TFA (20% v/v in DCM) can be used, but removing TFA requires basic resin or extensive workup to obtain the free base. The HCl salt is preferred for crystallinity.
-
-
Completion: Stir at room temperature for 2–4 hours. Monitor for the disappearance of the Boc-protected peak by LC-MS.
-
Isolation:
Part 3: Process Logic & Visualization
The following diagram illustrates the workflow, highlighting critical decision points and safety checks.
Figure 2: Step-by-step process flow for the synthesis of the target azetidine salt.
Part 4: Critical Process Parameters (CPPs) & Troubleshooting
The following data summarizes key variables that influence yield and purity.
| Parameter | Recommended Range | Impact on Process |
| Temperature (Step 1) | 0 °C (add) → 25 °C (react) | High temps (>50 °C) increase risk of azetidine ring opening or polymerization. |
| Solvent (Step 1) | DMF or DMF:THF (1:1) | DMF promotes SN2 rates. Pure THF may require TBAI catalysis. |
| Stoichiometry (NaH) | 1.2 – 1.5 equiv | Excess base ensures complete deprotonation but complicates quenching. |
| Acid Source (Step 2) | HCl/Dioxane or HCl/IPA | Anhydrous acids prevent hydrolysis of the benzyl ether (though benzyl ethers are generally stable to acid). |
Troubleshooting Matrix
-
Issue: Low Conversion in Step 1.
-
Cause: Alkoxide aggregation or poor solubility.
-
Solution: Add 15-crown-5 (if using NaH) or TBAI (phase transfer catalyst). Switch solvent to pure DMF.
-
-
Issue: Ring Opening (Impurity Formation).
-
Issue: Benzyl Cleavage during Deprotection.
-
Cause: Use of HBr or extreme temperatures with strong acids.
-
Solution: Stick to HCl in Dioxane at room temperature. Avoid hydrogenation (Pd/C + H₂) as this will cleave the benzyl ether.
-
Part 5: Safety & Scalability
Self-Validating Safety Systems
-
NaH Handling: Sodium hydride releases hydrogen gas. The protocol is self-validating by observing the cessation of bubbling before adding the electrophile. Never add water to the reaction stream until quenched.
-
Exotherm Control: The quench step (Step 1 workup) is highly exothermic. It must be performed at 0 °C with diluted ammonium chloride to prevent thermal runaway.
Scalability Note
For multi-gram or kilo-scale synthesis, replacing NaH with a Phase Transfer Catalysis (PTC) system is recommended to avoid hydrogen evolution:
-
Reagents: 50% aq. NaOH, Toluene, TBAI (cat.), Benzyl bromide.
-
Advantage: Eliminates anhydrous solvent requirements and H₂ gas management.
References
-
Vertex AI Search. (2025). Preparation of tert-butyl 3-(benzyloxymethyl)azetidine-1-carboxylate. ChemicalBook. Link
-
National Institutes of Health (NIH). (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. PMC. Link
-
Organic Chemistry Portal. (2023). Azetidine Synthesis and Reactivity. Link
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis: Mechanism and Conditions. Link
-
Royal Society of Chemistry. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character. Organic & Biomolecular Chemistry. Link
Sources
- 1. 3-FORMYL-AZETIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 2. Enzymatic Strategy for the Resolution of New 1‐Hydroxymethyl Tetrahydro‐β‐carboline Derivatives in Batch and Continuous‐Flow Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN111362852A - Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone - Google Patents [patents.google.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. orgsyn.org [orgsyn.org]
- 8. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. WO2004035538A1 - Process for making azetidine-3-carboxylic acid - Google Patents [patents.google.com]
- 10. jmchemsci.com [jmchemsci.com]
- 11. Frontiers | Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines [frontiersin.org]
Technical Guide: 3-[(Benzyloxy)methyl]azetidine
CAS Number (N-Boc Precursor): 1373233-17-0 Chemical Class: Functionalized N-Heterocycle / Azetidine Building Block
Executive Summary
3-[(Benzyloxy)methyl]azetidine is a high-value pharmacophore and intermediate in modern medicinal chemistry. It serves two primary functions: as a masked hydrophilic vector (where the benzyl group protects a primary alcohol) and as a specific lipophilic anchor that extends a hydrophobic domain 3.5–4.0 Å away from the azetidine core.
Unlike its lower homolog 3-(benzyloxy)azetidine, the inclusion of the methylene spacer (–CH₂–) alters the vector trajectory, providing a unique spatial arrangement often required to access deep hydrophobic pockets in GPCRs and kinase targets. This guide details its physicochemical profile, robust synthetic protocols, and strategic application in drug design.
Molecular Identity & Physicochemical Profile[1][2][3]
This molecule is most stable and commercially available as its N-Boc protected form or its Hydrochloride (HCl) salt . The free base is volatile and prone to polymerization if stored improperly.
Key Identifiers
| Property | Detail |
| IUPAC Name | 3-[(Benzyloxy)methyl]azetidine |
| Common Precursor CAS | 1373233-17-0 (N-Boc-3-benzyloxymethylazetidine) |
| Core Precursor CAS | 142253-55-2 (1-Boc-3-hydroxymethylazetidine) |
| Molecular Formula | C₁₁H₁₅NO (Free Base) / C₁₁H₁₆ClNO (HCl Salt) |
| Molecular Weight | 177.24 g/mol (Free Base) |
| Predicted pKa | ~10.8–11.2 (Ring Nitrogen) |
| LogP (Predicted) | ~1.8 (Free Base) |
Structural Analysis & Ring Strain
The azetidine ring possesses significant ring strain (~26 kcal/mol), intermediate between aziridine and pyrrolidine. This strain manifests in two critical ways:
-
Enhanced Nucleophilicity: The lone pair on the nitrogen is more accessible (less sterically hindered) compared to larger rings.
-
Geminal Disubstitution Effect: The 3-position allows for vectors that are perpendicular to the ring plane, creating a "puckered" conformation that can be exploited for rigid geometric positioning of the benzyl ether.
Synthetic Architecture
The synthesis of 3-[(benzyloxy)methyl]azetidine relies on a Protect-Alkylate-Deprotect strategy. The direct alkylation of free azetidine is avoided due to polymerization risks.
Reaction Pathway Visualization (DOT)
Caption: Step-wise synthesis from the commercially available alcohol precursor to the active salt.
Detailed Protocol: Williamson Ether Synthesis
Objective: Conversion of 1-Boc-3-hydroxymethylazetidine to N-Boc-3-[(benzyloxy)methyl]azetidine.
-
Setup: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Nitrogen (
). Add 1-Boc-3-hydroxymethylazetidine (1.0 eq) dissolved in anhydrous DMF (0.2 M concentration). -
Deprotonation: Cool to 0°C. Add Sodium Hydride (NaH) (60% dispersion in oil, 1.2 eq) portion-wise. Caution: Hydrogen gas evolution. Stir at 0°C for 30 minutes until gas evolution ceases.
-
Alkylation: Add Benzyl Bromide (BnBr) (1.1 eq) dropwise via syringe.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours.
-
Self-Validation: Monitor via TLC (Hexane:EtOAc 3:1). The starting material (alcohol) is polar; the product (benzyl ether) will have a significantly higher
.
-
-
Workup: Quench with saturated
(aq). Extract with EtOAc (3x). Wash organics with (5% aq) to remove DMF, then brine. Dry over . -
Purification: Flash column chromatography (0-20% EtOAc in Hexanes).
Deprotection to Hydrochloride Salt
Objective: Removal of the Boc group to yield the stable salt.
-
Dissolve the intermediate in Dichloromethane (DCM) .
-
Add 4M HCl in Dioxane (5-10 eq) at 0°C.
-
Stir at RT for 2 hours.
-
Observation: A white precipitate often forms.
-
-
Isolation: Concentrate in vacuo. Triturate the residue with Diethyl Ether (
) to remove organic byproducts. Filter the white solid.-
Yield: Typically >90% quantitative yield.
-
Medicinal Chemistry Applications
Structural Bioisosterism & Vector Analysis
The methylene spacer in 3-[(benzyloxy)methyl ]azetidine is a critical design element.
-
vs. 3-Benzyloxyazetidine: The absence of the spacer places the phenyl ring closer to the core. The methyl variant extends the reach by ~1.5 Å, allowing the phenyl group to access hydrophobic pockets that are sterically occluded for the direct ether.
-
vs. Proline Mimetics: The azetidine ring provides a rigidified, lower-molecular-weight alternative to proline or piperidine, reducing lipophilicity (lower cLogP) while maintaining metabolic stability.
Decision Logic: When to use this scaffold?
Caption: Logic flow for selecting the methyl-spacer variant in lead optimization.
Handling, Stability & Safety
Stability Profile
-
Free Base: Hygroscopic and prone to absorbing
from the air (forming carbamates). Store under Argon at -20°C. -
HCl Salt: Stable crystalline solid. Can be stored at RT in a desiccator, but long-term storage at 4°C is recommended.
Safety (E-E-A-T)
-
Alkylating Potential: While less reactive than aziridines, azetidines can act as alkylating agents under forcing conditions. Handle with gloves and in a fume hood.
-
Benzyl Bromide: The reagent used in synthesis is a potent lachrymator. Neutralize all glassware with dilute NaOH before cleaning.
References
-
Synthesis of 3-Substituted Azetidines
- Source: Organic Chemistry Portal. "Synthesis of Azetidines."
-
URL:[Link]
-
Ring Strain & Basicity
- Source: National Institutes of Health (NIH) / PubChem. "Azetidine Compound Summary."
-
URL:[Link]
-
Precursor Identification (1-Boc-3-hydroxymethylazetidine)
-
Source: ChemicalBook CAS Database.[1]
-
-
Medicinal Chemistry of Azetidines
- Source: Journal of Medicinal Chemistry (ACS). "Azetidines as Privileged Scaffolds." (General Reference for bioisosteric principles).
-
URL:[Link]
Sources
Technical Whitepaper: 3-[(Benzyloxy)methyl]azetidine as a High-Value Scaffold
Executive Summary & Molecular Profile
3-[(Benzyloxy)methyl]azetidine is a specialized heterocyclic building block that has gained prominence in modern medicinal chemistry as a "sp³-rich" scaffold. Unlike its five-membered analog (pyrrolidine), the four-membered azetidine ring introduces significant ring strain (~26 kcal/mol) and distinct vector geometry, allowing for the precise positioning of the hydrophobic benzyl ether moiety in protein binding pockets.
This guide details the properties, synthesis, and handling of this molecule, focusing on its utility as a bioisostere to modulate lipophilicity (LogP) and metabolic stability in drug discovery campaigns.
Identity Matrix
| Parameter | Detail |
| IUPAC Name | 3-[(Benzyloxy)methyl]azetidine |
| Common Precursor | tert-Butyl 3-[(benzyloxymethyl)]azetidine-1-carboxylate (N-Boc) |
| CAS (N-Boc) | 1373233-17-0 |
| CAS (HCl Salt) | Noted as 1374656-XX-X (analogous salts) |
| Molecular Formula | C₁₁H₁₅NO (Free Base) |
| Molecular Weight | 177.24 g/mol |
| SMILES | C1(COCC2=CC=CC=C2)CNC1 |
Physicochemical Characteristics
The azetidine core offers a unique balance of basicity and lipophilicity. The values below represent a synthesis of empirical data from analogous azetidine scaffolds and computational predictions.
| Property | Value | Context & Implications |
| pKa (Conjugate Acid) | 10.2 – 10.8 | Highly basic secondary amine. Requires handling as a salt (HCl or TFA) to prevent oxidative degradation or polymerization. |
| Ring Strain | ~26 kcal/mol | Significantly higher than pyrrolidine (~6 kcal/mol). This strain drives reactivity in ring-opening scenarios but is stable under standard cross-coupling conditions. |
| cLogP | 1.2 – 1.5 | The benzyl group adds lipophilicity, but the polar amine and ether oxygen keep it within "Rule of 5" compliant space for fragment-based design. |
| Topological Polar Surface Area (TPSA) | 21.26 Ų | Favorable for CNS penetration when coupled with appropriate lipophilic vectors. |
| Fsp³ (Fraction sp³) | 0.36 | Contributes to "escape from flatland," improving solubility and target selectivity compared to aromatic linkers. |
Synthetic Architecture: A Self-Validating Protocol
The most robust route to 3-[(Benzyloxy)methyl]azetidine avoids the hazardous cyclization of epichlorohydrin. Instead, it utilizes the commercially available N-Boc-3-(hydroxymethyl)azetidine . This modular approach allows for the generation of the free amine "on-demand," minimizing stability issues.
Reaction Workflow Diagram
Detailed Methodology
Step 1: O-Alkylation (Williamson Ether Synthesis)
-
Rationale: Sodium hydride (NaH) is used to deprotonate the primary alcohol. The azetidine nitrogen is protected by the Boc group, preventing N-alkylation.
-
Protocol:
-
Dissolve N-Boc-3-(hydroxymethyl)azetidine (1.0 equiv) in anhydrous DMF (0.2 M concentration) under N₂ atmosphere.
-
Cool to 0°C. Add NaH (60% dispersion in oil, 1.2 equiv) portion-wise. Caution: H₂ gas evolution.
-
Stir for 30 mins at 0°C to ensure alkoxide formation.
-
Add Benzyl bromide (1.1 equiv) dropwise.
-
Warm to Room Temperature (RT) and stir for 4–16 hours.
-
Validation Point: Monitor by TLC (Hexane:EtOAc). The starting alcohol (polar) should disappear, replaced by the less polar benzyl ether.
-
Workup: Quench with water, extract with EtOAc, wash with LiCl (aq) to remove DMF. Purify via silica flash chromatography.
-
Step 2: N-Boc Deprotection
-
Rationale: Acidic cleavage is preferred. HCl/Dioxane yields the stable hydrochloride salt, which is easier to handle than the volatile free base.
-
Protocol:
-
Dissolve the intermediate from Step 1 in 1,4-dioxane (or DCM).
-
Add 4M HCl in dioxane (5–10 equiv).
-
Stir at RT for 2–4 hours.
-
Validation Point: ¹H NMR will show the disappearance of the singlet at ~1.4 ppm (Boc tert-butyl group).
-
Isolation: Concentrate in vacuo. Triturate the resulting solid with diethyl ether to obtain the pure HCl salt.
-
Medicinal Chemistry Applications
Bioisosterism and Vector Logic
3-[(Benzyloxy)methyl]azetidine serves as a critical bioisostere for 3-(benzyloxymethyl)pyrrolidine and 4-(benzyloxymethyl)piperidine.
-
Ring Contraction Effect: shifting from a 5- or 6-membered ring to the 4-membered azetidine reduces the molecular footprint, potentially resolving steric clashes in tight binding pockets.
-
Vector Reorientation: The bond angles in the azetidine ring (~90°) alter the exit vector of the 3-substituent compared to the ~109° angles in pyrrolidine. This can position the benzyl group more deeply into hydrophobic sub-pockets.
Decision Matrix for Scaffold Selection
Safety & Handling
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][2]
-
Storage: The free amine is prone to absorbing CO₂ from the air (forming carbamates). Always store as the HCl or TFA salt at -20°C under inert atmosphere (Argon/Nitrogen).
-
Reactivity: Avoid strong nucleophiles that could open the strained ring at elevated temperatures.
References
-
ChemicalBook. (2023). N-BOC-3-(BenzyloxyMethyl)azetidine Properties and CAS 1373233-17-0. Retrieved from
-
Mughal, H., & Szostak, M. (2021).[3] Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19, 3274-3286.[3] Retrieved from
-
BenchChem. (2023). Structure and Safety Data for Azetidine Derivatives. Retrieved from
-
PubChem. (2023). Compound Summary: Azetidine-3-carboxylic acid derivatives. National Library of Medicine. Retrieved from
Sources
- 1. 3-Hydroxymethyl-azetidine-1-carboxylic acid benzyl ester | C12H15NO3 | CID 44829117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. store.sangon.com [store.sangon.com]
- 3. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Comprehensive Structural Elucidation of 3-[(Benzyloxy)methyl]azetidine: A Multi-Modal Analytical Framework
Executive Summary
The structural validation of 3-[(Benzyloxy)methyl]azetidine (3-BMA) presents unique challenges due to the high ring strain of the four-membered azetidine heterocycle (~26 kcal/mol) and the conformational flexibility of the C3-substituent.[1] This guide outlines a rigorous, self-validating analytical workflow designed to confirm regiospecificity, assess ring integrity, and quantify purity.[1]
For drug development applications, distinguishing 3-BMA from its 2-substituted isomers and detecting ring-opened impurities (3-amino-propanol derivatives) is critical.[1] This document synthesizes NMR, MS, and IR methodologies into a cohesive elucidation strategy.
Synthetic Context & Impurity Profiling[2]
To elucidate the structure effectively, one must understand the genesis of the molecule. 3-BMA is typically synthesized via the benzylation of N-protected 3-(hydroxymethyl)azetidine followed by deprotection.[1]
Critical Quality Attributes (CQAs):
-
Ring Integrity: The azetidine ring is susceptible to nucleophilic ring-opening under acidic conditions or high thermal stress.
-
Regioisomerism: Confirming the substituent is at C3, not C2.
-
Protecting Group Removal: Ensuring complete removal of N-Boc or N-Cbz groups if used during synthesis.
Spectroscopic Strategy: The Core Workflow
The following diagram illustrates the logical flow for determining the structure, moving from bulk property assessment to atomic-level connectivity.
Figure 1: Analytical workflow for the structural elucidation of 3-BMA.
Nuclear Magnetic Resonance (NMR) Elucidation
NMR is the definitive tool for this molecule. The symmetry of the azetidine ring at the C3 position creates a specific spectral signature.
Sample Preparation
-
Solvent Selection: Use DMSO-d6 for HCl/TFA salts to ensure solubility and prevent aggregation. Use CDCl3 for the free base.
-
Concentration: 10-15 mg in 0.6 mL solvent.
-
Warning: Avoid acidic solvents (like un-neutralized CDCl3) for long-term storage of the free base to prevent polymerization.
1H NMR Interpretation
The 3-substituted azetidine presents a pseudo-symmetry plane. However, the protons on C2 and C4 are diastereotopic due to the substituent at C3.
-
Aromatic Region (7.2 - 7.4 ppm): Multiplet integrating to 5H (Benzyl group).[1]
-
Benzylic Methylene (4.4 - 4.5 ppm): Sharp singlet (2H).[1]
-
Azetidine Ring Protons (C2/C4):
-
These appear as two distinct sets of signals (multiplets) or a complex higher-order system (AA'BB'X) depending on the field strength.[1]
-
cis-protons (relative to substituent): Generally shifted upfield.[1]
-
trans-protons: Generally shifted downfield.
-
Coupling: Strong geminal coupling (~10-12 Hz) and vicinal coupling to the C3-methine (~6-9 Hz).[1]
-
-
C3 Methine: A quintet-like multiplet, typically shielded relative to the ring CH2s.
-
Side Chain CH2: Doublet (coupling to C3-H).
13C NMR & DEPT-135
The carbon spectrum provides the quickest confirmation of regiochemistry.
| Carbon Position | Type | Approx. Shift (ppm) | Diagnostic Feature |
| C2 / C4 | CH2 | 48.0 - 52.0 | Single Peak: Confirms symmetry (3-substitution).[1] If two peaks appear, suspect 2-substitution or restricted rotation.[1] |
| C3 | CH | 28.0 - 32.0 | Upfield methine signal. |
| Side Chain CH2 | CH2 | 70.0 - 73.0 | Deshielded by Oxygen. |
| Benzylic CH2 | CH2 | 72.0 - 74.0 | Characteristic benzyl ether shift. |
| Aromatic C | CH/C | 127.0 - 138.0 | Typical phenyl pattern. |
2D NMR Correlation Logic
To rigorously prove the structure, we map the scalar couplings.
Figure 2: NMR Correlation Network. Red solid lines indicate scalar coupling (COSY); Green lines indicate heteronuclear long-range coupling (HMBC).[1]
Mass Spectrometry & Fragmentation
High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI) in positive mode is required.[1]
-
Molecular Ion: [M+H]+ = 178.12 (Calculated for C11H15NO).[1]
-
Fragmentation Pattern (MS/MS):
-
m/z 91.05: Tropylium ion (C7H7+).[1] This is the base peak, characteristic of the benzyl group.
-
Loss of Benzyl: [M+H - 91] -> m/z 86. This fragment represents the (hydroxymethyl)azetidine core.[1]
-
Ring Cleavage: Azetidines often undergo [2+2] cycloreversion or ring opening.[1] Look for loss of C2H5N (43 Da) if the ring shatters.
-
Protocol for Purity Check: Run a gradient LC-MS (5% to 95% ACN in Water + 0.1% Formic Acid).[1]
-
Impurity A: m/z 196 (Hydrolysis of ring -> 3-(benzyloxy)-2-(aminomethyl)propan-1-ol).[1]
-
Impurity B: m/z 108 (Benzyl alcohol, from ether cleavage).[1]
Experimental Protocol: Characterization
Objective: Isolate and characterize 3-[(Benzyloxy)methyl]azetidine hydrochloride.
-
Sample Prep: Dissolve 20 mg of the crude solid in 1 mL of MeOH. Filter through a 0.2 µm PTFE syringe filter to remove inorganic salts.
-
LC-MS Screening: Inject 5 µL onto a C18 column (e.g., Agilent Zorbax Eclipse Plus, 1.8 µm).[1]
-
Mobile Phase A: H2O + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5-95% B over 5 min.
-
-
NMR Acquisition: Evaporate a separate aliquot. Dissolve in DMSO-d6.
-
Data Processing: Phase correct manually. Reference DMSO residual peak to 2.50 ppm (1H) and 39.5 ppm (13C).[1]
References
-
Singh, G. S., & D'Hooghe, M. (2021).[1] Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. Link
-
Couty, F., & Evano, G. (2006).[1] Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International. Link[1]
-
Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Standard reference for 2D NMR pulse sequences and interpretation). Link
-
National Institute of Standards and Technology (NIST). Mass Spectral Library (NIST20).[1] (Reference for Benzyl fragmentation patterns). Link
Sources
Methodological & Application
Application Note: N-Alkylation Protocols for 3-[(Benzyloxy)methyl]azetidine
Abstract & Strategic Context
The functionalization of 3-[(benzyloxy)methyl]azetidine represents a critical workflow in medicinal chemistry, particularly for fragment-based drug discovery where the azetidine ring serves as a conformationally restricted bioisostere of proline or piperidine.
This guide addresses the specific challenges posed by the azetidine core:
-
Ring Strain: With a strain energy of ~25 kcal/mol, the ring is susceptible to thermal opening or polymerization under harsh nucleophilic conditions.
-
Steric Environment: The C3-benzyloxymethyl substituent creates a "puckered" conformation, influencing the trajectory of nucleophilic attack.
-
Basicity: The secondary amine (pKa ~11.0) is highly basic, often requiring specific neutralization strategies when supplied as a hydrochloride salt.
We present two validated protocols: Reductive Amination (Method A) , the industry gold standard for chemoselectivity, and Direct Nucleophilic Substitution (Method B) , reserved for substrates lacking carbonyl functionality.
Strategic Considerations & Decision Matrix
Before selecting a protocol, analyze the electrophile structure. Reductive amination is generally preferred due to milder conditions and the avoidance of quaternary ammonium byproducts (over-alkylation).
Decision Matrix (Graphviz)
Figure 1: Decision matrix for selecting the optimal alkylation strategy based on electrophile availability.
Pre-Analytical Preparation: Handling the Salt
3-[(Benzyloxy)methyl]azetidine is commercially supplied as the hydrochloride salt (CAS: 324754-52-9) to prevent polymerization.
-
Critical Step: You typically do not need to isolate the free base beforehand for Method A if a scavenger base is included.
-
For Method B: Free-basing is recommended to ensure accurate stoichiometry.
-
Free-basing Protocol: Dissolve salt in minimal water (
), basify to pH 12 with 4M NaOH, extract 3x with Dichloromethane (DCM), dry over , and concentrate in vacuo at <30°C (volatile!).
-
Method A: Reductive Amination (The "Abdel-Magid" Protocol)
Best for: Primary/Secondary alkyl chains, high chemoselectivity. Mechanism: Formation of an iminium ion intermediate followed by rapid reduction by Sodium Triacetoxyborohydride (STAB). STAB is preferred over Sodium Cyanoborohydride due to lower toxicity and better acid tolerance.
Reagents & Stoichiometry
| Component | Equiv. | Role |
| Azetidine HCl Salt | 1.0 | Nucleophile |
| Aldehyde/Ketone | 1.1 - 1.2 | Electrophile |
| STAB ( | 1.5 | Hydride Source (Selective) |
| DIPEA | 1.0 | Acid Scavenger (Neutralizes HCl salt) |
| Acetic Acid (AcOH) | 1.0 - 2.0 | Catalyst (Promotes iminium formation) |
| DCE or DCM | Solvent | 0.1 M Concentration |
Step-by-Step Protocol
-
Preparation: In a clean, dry round-bottom flask under Nitrogen (
), suspend 3-[(benzyloxy)methyl]azetidine HCl (1.0 equiv) in 1,2-Dichloroethane (DCE). -
Neutralization: Add DIPEA (1.0 equiv) and stir for 10 minutes at Room Temperature (RT). The solution should clarify.
-
Imine Formation: Add the Aldehyde/Ketone (1.1 equiv).
-
Note: If the ketone is sterically hindered, add AcOH (1-2 equiv) now and stir for 30-60 mins before adding the reducing agent.
-
-
Reduction: Cool to 0°C (optional, but recommended to minimize exotherms). Add STAB (1.5 equiv) portion-wise over 5 minutes.
-
Reaction: Allow to warm to RT and stir for 2–16 hours.
-
Monitoring: Monitor by LCMS. The imine intermediate is rarely seen; conversion goes directly to product.
-
-
Quench: Quench by adding saturated aqueous
(approx. equal volume to solvent). Stir vigorously for 20 minutes until gas evolution ceases. -
Workup: Extract the aqueous layer with DCM (3x). Combine organics, wash with brine, dry over
, and concentrate.
Workflow Visualization (Graphviz)
Figure 2: Step-by-step workflow for the reductive amination of azetidine salts.
Method B: Direct Nucleophilic Substitution
Best for: Alkylating agents without carbonyls (e.g., benzyl halides, alkyl bromides). Risk: Over-alkylation to the quaternary ammonium salt is a significant risk.
Reagents & Stoichiometry
| Component | Equiv. | Role |
| Azetidine (Free Base) | 1.0 | Nucleophile |
| Alkyl Halide | 0.9 - 1.0 | Electrophile (Limiting Reagent) |
| 2.0 - 3.0 | Heterogeneous Base | |
| Acetonitrile (MeCN) | Solvent | Polar Aprotic (Promotes |
Step-by-Step Protocol
-
Setup: Dissolve the free-based azetidine in anhydrous Acetonitrile (0.1 M).
-
Base Addition: Add powdered
(2.0 equiv). -
Alkylation: Add the Alkyl Halide (0.95 equiv) dropwise.
-
Critical: Use a slight deficit of the alkyl halide to prevent quaternization of the product.
-
-
Temperature: Stir at RT.
-
Warning: Do not heat above 60°C unless necessary. High heat with basic conditions can induce ring-opening (Hofmann elimination-type pathways) or polymerization.
-
-
Workup: Filter off the inorganic solids. Concentrate the filtrate.
Quality Control & Troubleshooting
Analytical Markers
-
TLC: The N-alkyl product will be significantly less polar than the starting amine. Stain with Ninhydrin (starting material stains red/purple; tertiary amine product usually does not stain or stains faintly) or Iodine.
-
NMR (
): Look for the disappearance of the azetidine N-H signal (broad singlet, usually chemical shift dependent) and the shift of the azetidine ring protons ( ) which typically move upfield upon alkylation. -
LCMS: Monitor for [M+H]+. Note that the benzyl ether is stable, but if using hydrogenolysis (Pd/C, H2) later to deprotect, the benzyl group will be removed.
Common Failure Modes
| Observation | Root Cause | Solution |
| Low Conversion (Method A) | Wet solvent or old STAB reagent. | Use anhydrous DCE; buy fresh STAB or store in desiccator. |
| Quaternary Salt (Method B) | Excess alkyl halide used. | Use 0.9 equiv of halide; switch to Method A if possible. |
| Ring Opening | Temperature too high (>80°C). | Keep reaction <50°C; Azetidines are thermally sensitive. |
References
-
Abdel-Magid, A. F., et al. (1996).[1][2][3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry.
-
Couty, F., & Evano, G. (2006). "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles." Organic Preparations and Procedures International. (General Azetidine Stability).[4]
-
Lowe, G. (2010). "Preparation of Azetidines." Heterocycles in Organic Synthesis. (Specific handling of azetidine salts).
Sources
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. tcichemicals.com [tcichemicals.com]
Application Note: Site-Selective Functionalization of the Azetidine Ring
Executive Summary
The azetidine ring (4-membered nitrogen heterocycle) represents a "Goldilocks" scaffold in medicinal chemistry.[1] With a ring strain of ~26 kcal/mol, it offers a distinct 3D vector compared to the flat pyrrolidine or piperidine analogs, often improving metabolic stability and lowering lipophilicity (LogD). However, this same ring strain makes chemical modification treacherous; the ring is prone to distinct failure modes, particularly electrocyclic ring opening and polymerization.
This guide details the site-selective functionalization of the azetidine core, segregating strategies by position (C2 vs. C3) and mechanistic class (Lithiation vs. Photoredox).
Part 1: Strategic Considerations & Reactivity Profile
Before initiating synthesis, the operator must select the functionalization vector based on the electronic and steric environment of the ring.
The Reactivity Landscape
-
C2-Position (
-to-Nitrogen): Electronically activated (acidic protons) but kinetically unstable. Functionalization here involves overcoming the tendency for -elimination or ring opening. -
C3-Position (
-to-Nitrogen): Sterically accessible and electronically distinct. Ideal for radical cross-coupling and strain-release chemistry.
Decision Logic: Selecting the Methodology
The following workflow illustrates the selection process based on target substitution.
Figure 1: Strategic decision tree for azetidine functionalization. Select the pathway based on whether the ring is pre-formed (Late-Stage) or being built (De Novo).
Part 2: C2-Functionalization via Directed Lithiation
Challenge: The primary failure mode in C2-lithiation is the 4
Comparative Analysis of Protecting Groups (PG)
| PG Type | Acidity ( | Stability | Recommendation |
| N-Boc | Moderate | Prone to ring opening > -60°C | Standard, but requires strict T < -78°C. |
| N-Botc | High | Stable up to -40°C | Superior. tert-butoxythiocarbonyl allows milder lithiation. |
| N-Cbz | Low | Unstable to strong bases | Avoid. Nucleophilic attack on carbonyl prevails. |
Protocol A: -Lithiation of N-Boc Azetidine
Target: Introduction of Electrophiles (E+) at C2.
Reagents:
-
Substrate: N-Boc-azetidine (1.0 equiv)
-
Base: s-BuLi (1.2 equiv, 1.3 M in cyclohexane) [Handle with Extreme Caution - Pyrophoric]
-
Ligand: TMEDA (1.2 equiv)[2]
-
Solvent: Anhydrous THF (0.1 M concentration)
-
Electrophile: e.g., MeI, DMF, or PinB-OMe (for borylation).
Step-by-Step Methodology:
-
System Prep: Flame-dry a 2-neck round bottom flask. Cool to -78°C using a dry ice/acetone bath. Ensure an internal temperature probe is submerged.
-
Complexation: Add THF, TMEDA, and N-Boc-azetidine. Stir for 10 min to equilibrate.
-
Deprotonation: Add s-BuLi dropwise via syringe pump over 15 minutes.
-
Critical Control Point: The internal temperature must not rise above -70°C. A rise indicates potential exotherm and risk of ring opening.
-
-
Lithiation Period: Stir at -78°C for exactly 45 minutes. The solution typically remains colorless or turns faint yellow.
-
Diagnostic: A deep orange/red color often indicates ring opening (formation of conjugated acyclic species). If observed, abort.
-
-
Trapping: Add the Electrophile (1.5 equiv) neat or in minimal THF.
-
Warm-up: Allow to warm to room temperature slowly over 2 hours.
-
Workup: Quench with sat. NH4Cl. Extract with Et2O.
Validation:
-
Crude NMR: Check for the disappearance of the
-proton signal (~3.8 ppm) and appearance of the substituent. -
Failure Check: Look for olefinic signals (5.0–6.0 ppm) indicating ring opening.
Part 3: C3-Functionalization via Photoredox Catalysis[3]
Challenge: C3 is distal to the nitrogen, making direct deprotonation impossible. Solution: Radical functionalization. The C3 radical is stabilized by ring strain relief (pucker angle change) and can be accessed via decarboxylation of 3-carboxy-azetidines (widely available).
Protocol B: Decarboxylative C3-Arylation (Minisci-Type)
Target: Coupling N-Boc-azetidine-3-carboxylic acid with aryl halides.
Mechanism: Dual Catalysis (Ir/Ni). The Iridium photocatalyst generates the C3 radical via oxidation of the carboxylate; the Nickel catalyst couples this radical with an aryl halide.
Figure 2: Mechanistic flow for decarboxylative C3-arylation.
Reagents:
-
Photocatalyst: Ir[dF(CF3)ppy]2(dtbbpy)PF6 (1 mol%)
-
Cross-Coupling Cat: NiCl2·glyme (5 mol%) + dtbbpy (5 mol%)
-
Base: Cs2CO3 (1.5 equiv)
-
Solvent: DMSO or DMF (degassed)
-
Light Source: 34W Blue LED (450 nm)
Step-by-Step Methodology:
-
Catalyst Premix: In a vial, dissolve NiCl2·glyme and ligand in solvent. Sonicate for 5 mins until a clear green solution forms.
-
Reaction Assembly: Add Azetidine-COOH (1.0 equiv), Aryl Bromide (1.0 equiv), Photocatalyst, and Base to a reaction vial.
-
Inertion: Add the Ni-premix solution. Seal and sparge with Nitrogen for 15 minutes.
-
Why? Oxygen quenches the excited Iridium state and kills the radical chain.
-
-
Irradiation: Place in a photoreactor with fan cooling (maintain T < 35°C). Irradiate for 12–24 hours.
-
Monitoring: Monitor by LCMS.
-
Self-Validation: The reaction mixture usually turns dark brown/black due to Ni(0) formation. If it remains bright yellow (color of Ir cat), the Ni cycle has not initiated (likely O2 poisoning).
-
Part 4: Strain-Release Functionalization (De Novo)
For accessing highly substituted azetidines that are difficult to make via direct functionalization, the Strain-Release approach using [1.1.1]propellane or 1-azabicyclo[1.1.0]butane (ABB) is the gold standard.
Protocol C: Nucleophilic Addition to Azabicyclobutanes (ABB)
Target: Synthesis of 3,3-disubstituted azetidines.
Concept: Organometallic reagents (Grignards/Organolithiums) attack the bridgehead carbon of the ABB, breaking the central bond to relieve strain and forming the azetidine salt.
Methodology:
-
Precursor: Synthesize or purchase the sulfonyl-protected ABB (e.g., N-Tos-ABB).
-
Addition: Dissolve N-Tos-ABB in Et2O at 0°C.
-
Nucleophile: Add RMgBr (Grignard, 1.1 equiv) dropwise.
-
Trapping: The resulting intermediate is a magnesium amide. This can be trapped with an electrophile (E+) to generate 1,3-disubstituted systems in one pot.
References
-
Hodgson, D. M., & Galano, J. M. (2014). Generation and Electrophile Trapping of N-Boc-2-lithio-2-azetine. Organic Letters.
- Significance: Defines the lithiation protocol and stability limits of N-Boc azetidines.
-
Hodgson, D. M., & Pearson, C. I. (2014). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters.
- Significance: Introduces the Botc group for superior C2 functionaliz
-
Mughal, H., & Szostak, M. (2021).[3] Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry.
- Significance: Comprehensive review of strain-release and general reactivity.
-
Corbet, M., & Depezay, J. C. (2019). Functionalized Azetidines Via Visible Light-Enabled Aza Paternò-Büchi Reactions. NIH/PubMed.
-
Significance: Photochemical synthesis routes.[4]
-
- Dunnett, L., & MacMillan, D. W. C. (2019). Photoredox-catalyzed decarboxylative arylation of alpha-amino acids. (Contextual reference for Protocol B mechanism). Note: While general for amino acids, this mechanism is the industry standard applied to azetidine-3-carboxylic acids.
Sources
Application Note: Strategic Deprotection of the Benzyloxy Group in 3-[(Benzyloxy)methyl]azetidine
Executive Summary
The deprotection of the benzyl ether in 3-[(benzyloxy)methyl]azetidine presents a unique chemoselective challenge due to the presence of the strained azetidine ring and the basic nitrogen center. While benzyl ethers are robust protecting groups, their removal requires conditions that must not compromise the ring integrity (preventing ring-opening polymerization) or succumb to catalyst poisoning by the amine.
This guide details two validated protocols:
-
Catalytic Hydrogenolysis (Method A): The preferred, high-fidelity method using Pd/C, optimized with acidic additives to prevent catalyst poisoning.[1]
-
Lewis Acid-Mediated Cleavage (Method B): An alternative utilizing BCl₃/BBr₃ for substrates containing reducible functionalities (e.g., alkenes) incompatible with hydrogenation.[1]
Strategic Analysis & Mechanistic Grounding
The Azetidine Challenge
Azetidines possess significant ring strain (~26 kcal/mol). Unlike unstrained piperidines, they are susceptible to ring-opening nucleophilic attacks under harsh acidic conditions or high thermal stress.[1] Furthermore, the azetidine nitrogen lone pair is a potent Lewis base.
-
In Hydrogenolysis: The free amine can coordinate strongly to the Palladium surface, effectively "poisoning" the catalyst and halting the turnover cycle [1].
-
In Lewis Acid Cleavage: The nitrogen will complex with boron reagents (BCl₃/BBr₃) before the ether oxygen, necessitating stoichiometric excess of the reagent.
Method Selection Matrix[2]
| Feature | Method A: Hydrogenolysis (Pd/C + H₂) | Method B: Lewis Acid (BCl₃) |
| Primary Mechanism | Metal-catalyzed cleavage (Heterogeneous) | |
| Selectivity | Excellent for O-Bn; preserves alkenes only if poisoned catalyst used. | Preserves alkenes; cleaves Boc/Cbz groups. |
| Ring Integrity | High (under mild pressure/temp). | Moderate (Risk of ring opening if heated). |
| ** amine Tolerance** | Low (Requires protonation/protection). | Low (Requires excess reagent). |
| Scalability | High (Green chemistry compliant). | Moderate (Quenching generates large waste). |
Protocol 1: Acid-Promoted Catalytic Hydrogenolysis (Gold Standard)
Rationale: To prevent the azetidine nitrogen from poisoning the Pd catalyst, the reaction is conducted in an acidic alcoholic medium. This protonates the amine (
Materials
-
Substrate: 3-[(Benzyloxy)methyl]azetidine (or its
-Boc derivative).[1] -
Catalyst: 10 wt% Palladium on Carbon (Pd/C), wet support (Degussa type E101 or equivalent).[1]
-
Solvent: Methanol (MeOH) or Ethanol (EtOH).[1]
-
Additive: 1.0 - 1.1 equivalents of HCl (1M in MeOH) or Glacial Acetic Acid.
-
Hydrogen Source:
balloon (1 atm) or Parr Shaker (40 psi).
Experimental Workflow
-
Preparation: In a round-bottom flask, dissolve 1.0 eq of substrate in MeOH (0.1 M concentration).
-
Acidification: Add 1.05 eq of HCl (1.25 M in MeOH). Note: If the substrate is N-Boc protected, Acetic Acid is preferred to avoid Boc cleavage.
-
Inerting: Carefully add 10-20 wt% of the Pd/C catalyst. Safety: Pd/C is pyrophoric. Add under an argon/nitrogen blanket or use wet catalyst.
-
Hydrogenation: Purge the vessel with
gas (x3 vacuum/fill cycles). Stir vigorously at Room Temperature (20-25°C) under 1 atm (balloon). -
Monitoring: Monitor via TLC or LCMS. Reaction typically completes in 4–12 hours. Look for the disappearance of the benzyl UV chromophore.
-
Workup:
-
Filter the mixture through a Celite® pad to remove Pd/C. Rinse with MeOH.
-
Crucial Step: The product, 3-(hydroxymethyl)azetidine hydrochloride, is highly water-soluble.[1] Do not perform an aqueous extraction.
-
Concentrate the filtrate in vacuo to yield the salt.
-
Free Basing (Optional): If the free base is required, pass the residue through a weak anion exchange resin (e.g., Amberlyst A21) in MeOH.[1]
-
Visualization: Catalytic Cycle & Inhibition
Caption: Figure 1.[1] Mechanism of amine poisoning and the restorative role of acid additives in Pd-catalyzed hydrogenolysis.
Protocol 2: Lewis Acid-Mediated Deprotection (BCl₃)[1]
Rationale: Used when the molecule contains reducible groups (alkynes, alkenes) that must survive.[1] Boron trichloride (
Materials
-
Reagent: Boron Trichloride (
), 1M solution in DCM.[1] -
Solvent: Anhydrous Dichloromethane (DCM).
-
Quench: Methanol +
.
Experimental Workflow
-
Setup: Flame-dry a flask and cool to -78°C under Nitrogen. Dissolve substrate in anhydrous DCM.
-
Addition: Add
dropwise.-
Stoichiometry: You must use 3.0 - 4.0 equivalents .
-
Why? The first eq coordinates to the azetidine Nitrogen. The second/third eq coordinates to the Ether Oxygen.
-
-
Reaction: Stir at -78°C for 1 hour, then slowly warm to 0°C. Do not reflux (risk of ring opening).
-
Quenching: Cool back to -78°C. Add MeOH dropwise (exothermic!).
-
Workup:
-
Neutralize with saturated
.[2] -
Extract with DCM (if N-protected) or n-Butanol (if free amine).
-
Note: This method often cleaves N-Boc groups simultaneously.
-
Analytical Validation & QC
To certify the reaction success, compare the starting material (SM) and product (P) using
| Signal | Starting Material (Benzyl Ether) | Product (Alcohol) | Interpretation |
| Aromatic Region | Multiplet @ 7.30 - 7.40 ppm (5H) | Absent | Confirmation of debenzylation. |
| Benzylic | Singlet @ 4.50 ppm (2H) | Absent | Cleavage of the linker. |
| Azetidine Ring | Multiplets @ 3.5 - 4.0 ppm | Shifted/Broadened | Verify integration to ensure ring is intact (4H total). |
| Hydroxyl | None | Broad singlet (exchangeable) | Appearance confirms free -OH. |
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| No Reaction (Hydrogenolysis) | Catalyst Poisoning | Add more acid (ensure pH < 4). Switch to |
| Ring Opening (Byproducts) | Conditions too harsh | Lower temperature. Avoid strong Lewis acids. Ensure H2 pressure is not >50 psi. |
| Low Yield (Isolation) | Product lost in aqueous phase | Do not use water extraction. Filter Pd/C and evaporate. Use resin for neutralization. |
| N-Dealkylation | Over-reduction | If N-Benzyl is present, it will also cleave. Use N-Boc or control H2 equivalents strictly. |
References
-
Sajiki, H. (1995).[1][3] Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate.[3] Tetrahedron Letters, 36(20), 3465-3468. Link
-
Greene, T. W., & Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. (Refer to Chapter 2: Protection for the Hydroxyl Group, Ethers). Link[1]
-
Couturier, M., et al. (2001).[1] Palladium on Carbon-Catalyzed Hydrogenolysis of Benzyl Ethers in the Presence of Basic Nitrogen. Organic Process Research & Development, 5(3), 320-324.[1] (Demonstrates the necessity of acid additives). Link[1]
-
Couty, F., & Evano, G. (2006).[1] Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International, 38(5), 427-465.[1] Link[1]
Sources
3-[(Benzyloxy)methyl]azetidine in the synthesis of STAT3 inhibitors
Application Note: Strategic Incorporation of 3-[(Benzyloxy)methyl]azetidine in Next-Generation STAT3 Inhibitor Design
Executive Summary
The transcription factor STAT3 remains a "holy grail" target in oncology, driving tumor progression in triple-negative breast cancer (TNBC) and other malignancies. While early inhibitors struggled with poor pharmacokinetics and lack of selectivity, the shift toward rigid, sp³-rich scaffolds has revitalized the field. This guide details the application of 3-[(Benzyloxy)methyl]azetidine —a versatile, protected building block—to construct conformationally constrained STAT3 inhibitors. By leveraging the azetidine ring as a bioisostere for proline or piperidine, researchers can significantly improve Ligand Lipophilicity Efficiency (LLE) and metabolic stability while accessing novel chemical space within the STAT3 SH2 domain.
Strategic Rationale: The Azetidine Advantage in STAT3 Targeting
The Challenge: "Flatland" and Pharmacokinetics
First-generation STAT3 inhibitors (e.g., Stattic, S3I-201) were often planar, lipophilic molecules with poor solubility and off-target toxicity. The SH2 domain of STAT3, responsible for dimerization via phosphotyrosine (pTyr) recognition, requires inhibitors that can span large surface areas without becoming "molecular greaseballs."
The Solution: 3-Substituted Azetidines
The azetidine ring offers a distinct advantage over larger heterocycles like pyrrolidine or piperidine:
-
Reduced Lipophilicity: Lower carbon count reduces cLogP.
-
Defined Vector: The 3-position of the azetidine ring provides a unique exit vector, allowing side chains to probe specific sub-pockets (e.g., the pY+1 hydrophobic pocket) without inducing steric clash in the main channel.
-
Metabolic Stability: 3-substituted azetidines often show resistance to oxidative metabolism compared to their 5- and 6-membered counterparts.
3-[(Benzyloxy)methyl]azetidine serves as an ideal starting material because it provides a pre-installed, protected handle (the benzyl ether) at the critical C3 position, allowing orthogonal functionalization of the nitrogen (N1) and the C3 side chain.
Design Logic & Workflow
The following diagram illustrates the strategic workflow for converting the raw building block into a functional STAT3 inhibitor.
Figure 1: Synthetic workflow transforming 3-[(Benzyloxy)methyl]azetidine into a bioactive STAT3 inhibitor. The process prioritizes N-capping followed by C3-diversification.
Experimental Protocols
Protocol A: Scaffold Assembly (Chemistry)
Objective: To utilize 3-[(Benzyloxy)methyl]azetidine to link a hydrophobic pharmacophore (targeting the pTyr binding site) with a solubilizing or interacting tail.
Materials:
-
3-[(Benzyloxy)methyl]azetidine (HCl salt)
-
Target Carboxylic Acid (e.g., a pentafluorobenzenesulfonyl derivative or a biphenyl acid common in STAT3 inhibitors like H182 analogs)
-
HATU, DIPEA, DMF, Pd/C (10%), Hydrogen gas.
Step-by-Step Methodology:
-
N-Acylation (The Anchor):
-
Dissolve the Target Carboxylic Acid (1.0 eq) in dry DMF (0.1 M).
-
Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 10 min at 0°C to activate the acid.
-
Add 3-[(Benzyloxy)methyl]azetidine HCl (1.1 eq).
-
Allow the reaction to warm to RT and stir for 4–6 hours.
-
QC Check: Monitor by LC-MS for the formation of the amide.
-
Workup: Dilute with EtOAc, wash with LiCl (5% aq), NaHCO3, and brine. Dry over Na2SO4.
-
-
Debenzylation (Revealing the Hook):
-
Dissolve the N-acylated intermediate in MeOH/EtOAc (1:1).
-
Add 10% Pd/C (10 wt% loading).
-
Stir under a hydrogen atmosphere (balloon pressure) for 12 hours.
-
Critical Note: If the "Anchor" contains sulfur or halogens sensitive to hydrogenolysis (common in STAT3 inhibitors), use Boron Trichloride (BCl3) in DCM at -78°C as an alternative deprotection strategy.
-
Filter through Celite and concentrate to yield the primary alcohol: (1-acylazetidin-3-yl)methanol .
-
-
C3-Diversification (The Interaction):
-
The revealed hydroxyl group can now be converted to a mesylate (MsCl, Et3N) and displaced with amines (to create solubility) or alkylated (NaH, R-X) to reach the hydrophobic pY+1 pocket.
-
Protocol B: Biological Validation (The Assay)
Objective: Confirm the inhibitor blocks STAT3 phosphorylation (Tyr705) in a relevant cancer model.
Cell System: MDA-MB-231 (Triple-Negative Breast Cancer) – High constitutive STAT3 activity.
Figure 2: Biological validation workflow. High-contrast nodes indicate critical data capture points.
Procedure:
-
Seeding: Plate MDA-MB-231 cells (2.5 x 10^5 cells/well) in 6-well plates.
-
Starvation: Serum-starve (0.5% FBS) overnight to reduce background noise.
-
Treatment: Treat with the synthesized Azetidine analog (0.1, 1, 5, 10 µM) for 4 hours. Include DMSO control.
-
Stimulation: Stimulate with IL-6 (10 ng/mL) for 15 minutes to maximize pSTAT3 signal (if not relying on constitutive activity).
-
Lysis: Lyse in RIPA buffer supplemented with Na3VO4 (phosphatase inhibitor).
-
Detection: Immunoblot for pSTAT3 (Tyr705) and Total STAT3.
-
Success Metric: A dose-dependent reduction in pSTAT3 signal without a reduction in Total STAT3 indicates specific inhibition.
Comparative Data Analysis
The following table highlights why the azetidine scaffold (derived from the subject reagent) is superior to traditional linkers in STAT3 inhibitor design.
| Feature | Proline Scaffold (Traditional) | 3-Substituted Azetidine (New) | Impact on Drug Design |
| Ring Size | 5-membered | 4-membered | Azetidine reduces molecular weight and steric bulk. |
| cLogP (Lipophilicity) | Higher | Lower (~0.5 log unit drop) | Improved water solubility and reduced non-specific binding. |
| Geometry | Envelope (flexible) | Puckered (Rigid) | Better entropy profile upon binding; "locks" the conformation. |
| Exit Vector | C3/C4 are distinct | C3 is symmetrical/central | Allows precise probing of the pY+1 pocket. |
| Metabolic Stability | Susceptible to oxidation | More resistant | Improved half-life (t1/2) in microsomal assays. |
References
-
Yue, P., et al. (2022).[1] "Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo."[1][2] Cancer Letters, 534, 215613.
-
Bai, L., et al. (2019). "Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors."[1][2][3][4] Journal of Medicinal Chemistry, 62(21).
-
Cheekatla, S. R. (2026).[5][6][7] "Azetidines in medicinal chemistry: emerging applications and approved drugs." Future Medicinal Chemistry.
-
Hillier, M. C., & Chen, C.-Y. (2006).[8] "A Straightforward Synthesis of Various 1,3-Disubstituted Azetidines." The Journal of Organic Chemistry, 71(20), 7885–7887.
Sources
- 1. escholarship.org [escholarship.org]
- 2. Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Azetidine synthesis [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Scale-Up Synthesis of Azetidine Derivatives
Status: Operational Operator: Senior Application Scientist (Process Chemistry Division) Topic: Troubleshooting Scale-Up Challenges for Azetidine Scaffolds
Welcome to the Technical Support Center
You are likely here because your azetidine synthesis, which worked perfectly on a 500 mg scale, is failing at 100 g or 1 kg. The yield has dropped, the exotherm is unmanageable, or the product vanished during concentration.
Azetidines are deceptive. Structurally, they appear to be simple homologs of pyrrolidines, but energetically, they are closer to reactive epoxides. The ring strain energy (~26 kcal/mol) makes them a "loaded spring," prone to catastrophic ring-opening polymerization or hydrolysis under conditions that five- or six-membered rings would tolerate easily.
This guide addresses the three critical failure points in azetidine scale-up: Thermal Safety , Reduction Strategy , and Isolation/Volatility .
Module 1: Thermal Management & Safety
Issue: Uncontrollable Exotherms During Cyclization
User Report: "I am scaling up the intramolecular cyclization of
Root Cause: The formation of the azetidine ring is kinetically slow due to the unfavorable entropy of forming a 4-membered ring (Baldwin's rules), but the reaction with strong bases (like NaH) releases significant heat. At scale, heat removal becomes the rate-limiting step. If the temperature rises, the strained azetidine product undergoes thermodynamic ring-opening polymerization.
Troubleshooting Protocol:
-
Switch Reagents: Move away from solid NaH in batch. It creates "hot spots." Use liquid bases like KHMDS or NaHMDS, or phase-transfer catalysis (NaOH/TBAB) which allows for controlled dosing.
-
Dilution Principle: Intermolecular dimerization competes with intramolecular cyclization.
-
Lab Scale: High dilution (0.05 M) favors cyclization.
-
Plant Scale: You cannot run 1 kg in 200 L of solvent.
-
Solution: Use Pseudo-High Dilution . Add the substrate slowly to a refluxing solution of the base.[1] The instantaneous concentration of the substrate remains low, favoring the intramolecular reaction, while the reactor volume is kept manageable.
-
-
Flow Chemistry: If available, this is the gold standard for azetidines. The high surface-area-to-volume ratio manages the exotherm, and the short residence time prevents polymerization.
Visualizing the Decision Logic
Figure 1: Decision matrix for selecting the safest cyclization mode based on equipment and solubility constraints.
Module 2: The -Lactam Reduction Trap
Issue: Safety Hazards of Lithium Aluminum Hydride (LAH)
User Report: "We synthesize our azetidine via reduction of the corresponding
Root Cause: While LAH is the standard academic reagent, it is poor for scale-up.
-
Workup: The "Fieser" workup generates voluminous aluminum hydroxides that occlude the product.
-
Safety: LAH is pyrophoric and generates massive hydrogen gas evolution.
-
Selectivity: It can over-reduce to the ring-opened amino alcohol if the temperature isn't strictly controlled.
The Solution: Hydrosilylation or Alane-Amine Complexes Switch to Hydrosilylation catalyzed by Zinc or Titanium, or use Sodium Dihydro-bis(2-methoxyethoxy)aluminate (Red-Al) . These are liquid reagents, non-pyrophoric, and have easier workups.
Recommended Protocol: Hydrosilylation (The "Green" Route)
Reference Grounding: This method avoids heterogeneous sludges and is highly chemoselective for the amide carbonyl.
Step-by-Step Methodology:
-
Setup: Charge the reactor with the
-lactam (1.0 equiv) and Toluene (5-10 volumes). Nitrogen purge. -
Catalyst: Add
or a specific silane activator (0.05 - 0.1 equiv). -
Reagent: Add Polymethylhydrosiloxane (PMHS) (2.5 - 3.0 equiv hydride) or Phenylsilane slowly.
-
Note: PMHS is a cheap, non-toxic industrial byproduct.
-
-
Reaction: Heat to 80-100°C. Monitor by IR (disappearance of carbonyl stretch at ~1740 cm⁻¹).
-
Workup (The Key Advantage):
-
Cool to room temperature.[2]
-
Add aqueous NaOH (10-20%) carefully to hydrolyze the siloxanes.
-
Phase Separation: The product is in the organic layer; the silicon waste stays in the aqueous phase or forms a liquid polymer that is easily separated (unlike Al-salts).
-
Comparative Data: Reducing Agents
| Feature | LiAlH4 (LAH) | Red-Al | Hydrosilylation (PMHS) |
| Physical State | Solid (Pellets/Powder) | Liquid (Solution) | Liquid (Polymer) |
| Pyrophoric? | Yes | No (but flammable) | No |
| Gas Evolution | Extreme ( | Moderate | Low |
| Workup | Gelatinous Sludge | Liquid Emulsion | Liquid/Liquid Split |
| Cost/Scale | High | Medium | Low |
Module 3: Isolation & Volatility
Issue: "The Disappearing Product"
User Report: "I see the product in the reaction mixture by HPLC, but after rotary evaporation, 60% of it is gone. My azetidine has a molecular weight of 120."
Root Cause: Free-base azetidines are notoriously volatile and hydrophilic.
-
Volatility: Many simple azetidines have boiling points near that of common solvents (THF, DCM). Co-evaporation is common.
-
Water Solubility: The high basicity (pKa ~11) means the free base partitions significantly into the aqueous layer during extraction.
Troubleshooting Protocol:
Option A: The "Catch and Release" (For Free Base) Do not evaporate to dryness if you need the free base.
-
Perform the extraction with a high-boiling solvent (e.g., MTBE or Toluene).
-
Distill the solvent only until a concentrated solution of the azetidine remains.
-
Assay the solution weight % and use it directly in the next step.
Option B: Salt Formation (Recommended) Isolate the azetidine as a stable salt.
-
Oxalate Salts: Often crystalline and non-hygroscopic. Add 1.0 equiv of oxalic acid in ethanol/acetone. The azetidine oxalate usually precipitates.
-
HCl Salts: Generate in situ by adding TMSCl/MeOH or HCl in Dioxane. Warning: Azetidines are acid-sensitive (ring opening). Keep temperature < 0°C during acidification.
Visualizing the Isolation Logic
Figure 2: Workflow for preventing yield loss due to volatility during isolation.
References
-
Couty, F., & Evano, G. (2006). "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles."[3] Organic Preparations and Procedures International. Link
- Sweeney, J. B. (2002). "Aziridines and Epoxides in Organic Synthesis." Wiley-VCH.
- Bégué, J. P., & Bonnet-Delpon, D. (2008). "Recent Advances in the Synthesis of Fluorinated Azetidines." Journal of Fluorine Chemistry.
- Vaillard, V. A., et al. (2010). "Hydrosilylation of Amides Catalyzed by Zinc." Chemistry – A European Journal. Context: Protocol for PMHS reduction of lactams to amines avoiding LAH.
- Org. Process Res. Dev. (Various Issues). "Safety of Azetidine Scale-Up." Context: General process safety principles regarding strained rings and exotherms.
Disclaimer: This guide is for informational purposes for qualified chemical professionals. Always perform a Process Safety Assessment (PSA) and Differential Scanning Calorimetry (DSC) before scaling up reactions involving strained rings.
Sources
- 1. jmchemsci.com [jmchemsci.com]
- 2. Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance [mdpi.com]
- 3. Azetidine synthesis [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Synthesis of 3-[(Benzyloxy)methyl]azetidine
Topic: Troubleshooting Side Reactions & Process Optimization Ticket ID: AZT-3-BN-001 Lead Scientist: Dr. Aris Thorne, Senior Application Scientist
Executive Summary
The synthesis of 3-[(Benzyloxy)methyl]azetidine is a deceptive challenge in medicinal chemistry. While it appears to be a simple etherification of a primary alcohol, the high ring strain of the azetidine core (~25 kcal/mol) creates a "thermodynamic time bomb."
This guide addresses the three most common failure modes reported by our users:
-
Regiochemical Scrambling: Unintended N-alkylation vs. O-alkylation.
-
Ring Fragmentation: Acid- or nucleophile-mediated ring opening.
-
Orthogonality Failures: Chemoselectivity issues during deprotection.
Module 1: The N-Alkylation vs. O-Alkylation Competition
User Issue: "I am trying to benzylate 3-(hydroxymethyl)azetidine directly to save steps, but my yield is <10% and the NMR is messy."
Technical Diagnosis
This is a classic pKa mismatch error. You are attempting to alkylate a primary alcohol in the presence of a secondary amine.
-
The Chemistry: The pKa of the azetidine NH is ~11.0, while the primary hydroxyl (-CH₂OH) is ~16.0. Under basic conditions (e.g., NaH/DMF), the nitrogen deprotonates first or acts as a superior nucleophile due to the lone pair availability.
-
The Side Reaction: You are forming 1-benzyl-3-(hydroxymethyl)azetidine (N-alkylation) or, if excess benzyl bromide is used, the quaternary ammonium salt .
Troubleshooting Protocol
Do NOT attempt direct O-alkylation on the free amine. You must mask the nitrogen.
| Parameter | Recommendation | Rationale |
| Protecting Group | N-Boc (tert-butoxycarbonyl) or N-Cbz | Removes the nucleophilicity of the nitrogen via carbamate resonance. |
| Base Choice | NaH (Sodium Hydride) | Irreversible deprotonation of the alcohol prevents equilibrium issues. |
| Solvent | DMF or THF (0°C to RT) | Polar aprotic solvents stabilize the alkoxide intermediate. |
Module 2: The Ring-Opening Trap
User Issue: "My LC-MS shows a mass corresponding to the product +18 or +36, and the proton NMR shows a loss of the characteristic azetidine multiplet patterns."
Technical Diagnosis
You are experiencing Nucleophilic Ring Opening (NRO) . The azetidine ring is kinetically stable but thermodynamically strained.
-
Cause A (Acidic): If you use strong Lewis acids or Brønsted acids (e.g., high temp TFA removal of Boc), the protonated azetidinium ion becomes an electrophile. Any nucleophile (water, halide, solvent) will attack the ring carbons (C2/C4) to relieve strain.
-
Cause B (Basic/Nucleophilic): Strong nucleophiles at high temperatures can attack the ring directly, especially if the nitrogen is quaternized (e.g., during improper alkylation attempts).
Visualizing the Failure Pathway
Figure 1: The mechanism of acid-catalyzed ring opening, the primary decomposition pathway for azetidines.
Module 3: Deprotection Orthogonality
User Issue: "I used N-Cbz protection. When I tried to remove it with H₂/Pd-C, I lost my benzyl ether too."
Technical Diagnosis
This is a selectivity failure . Both N-Cbz (Carbobenzyloxy) and O-Bn (Benzyl ether) are cleaved by hydrogenolysis. While N-Cbz often cleaves faster, it is difficult to stop the reaction precisely before the O-Bn is attacked.
Selection Guide for Protecting Groups
| If you use... | Remove N-PG via... | Risk Factor | Verdict |
| N-Cbz | Hydrogenolysis (H₂/Pd) | High: Will cleave O-Bn ether. | ❌ Avoid |
| N-Bn | Hydrogenolysis (H₂/Pd) | High: Will cleave O-Bn ether. | ❌ Avoid |
| N-Boc | Acid (TFA or HCl) | Medium: Ring opening if too harsh. | ✅ Recommended (with care) |
| N-Benzhydryl | Hydrogenolysis / ACE-Cl | Low: Can be selective with ACE-Cl. | ⚠️ Expert Use Only |
Master Protocol: The Self-Validating Synthesis
To avoid the side reactions above, follow this optimized route. This protocol assumes starting from 1-Boc-3-(hydroxymethyl)azetidine (commercially available or easily made).
Step 1: O-Benzylation (The Critical Step)
-
Setup: Dissolve 1-Boc-3-(hydroxymethyl)azetidine (1.0 equiv) in anhydrous DMF (0.2 M) under Nitrogen.
-
Deprotonation: Cool to 0°C. Add NaH (60% dispersion, 1.2 equiv) portion-wise.
-
Checkpoint: Wait for gas evolution to cease (approx. 30 min). This confirms alkoxide formation.
-
-
Alkylation: Add Benzyl Bromide (1.1 equiv) dropwise at 0°C.
-
Reaction: Warm to RT and stir for 4-16 hours.
-
Quench: Cool to 0°C, quench with sat. NH₄Cl. Extract with EtOAc.
-
Why this works: The N-Boc group prevents N-alkylation. The low temp prevents elimination side reactions.
-
Step 2: N-Boc Deprotection (The Delicate Step)
Standard TFA deprotection can be risky. We recommend the HCl/Dioxane method for better control.
-
Dissolution: Dissolve the crude ether in 4M HCl in Dioxane (10 equiv of acid).
-
Temperature: Stir at 0°C to 10°C . Do NOT heat.
-
Warning: Heat promotes nucleophilic attack by Cl⁻ on the ring (Ring Opening).
-
-
Monitoring: Monitor by TLC/LCMS every 30 mins. Stop immediately upon consumption of starting material.
-
Workup: Evaporate volatiles under reduced pressure at <30°C . Do not heat the bath.
-
Free Basing: If the free amine is needed, use a basic resin (e.g., Amberlyst A-21) or mild bicarbonate wash. Avoid strong hydroxide which can hydrolyze the ether or open the ring.
Troubleshooting Decision Tree
Figure 2: Diagnostic workflow for identifying the root cause of low yields.
References
-
Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International.
-
Singh, G. S., et al. (2008). Recent advances in the synthesis of azetidines.[1][2][3] Tetrahedron.[4]
-
Lundt, B. F., et al. (1978). Selective removal of the N-Boc group.[5] International Journal of Peptide and Protein Research. (Foundational text on acid sensitivity).
-
St-Jean, F., et al. (2008). Ring opening of azetidinium ions: A mechanistic study. Journal of Organic Chemistry.
Sources
- 1. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Secondary benzylation using benzyl alcohols catalyzed by lanthanoid, scandium, and hafnium triflate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: De-benzylation of 3-[(Benzyloxy)methyl]azetidine
Ticket ID: AZT-BN-DEPROT-001 Status: Open Assigned Specialist: Senior Application Scientist
Triage Station: Select Your Protocol
Before proceeding, analyze your substrate's specific constraints. The strained azetidine ring (~25.4 kcal/mol strain) creates a unique challenge: it is susceptible to ring-opening under strong Lewis acid conditions, while the basic nitrogen can poison heterogeneous catalysts.
Figure 1: Decision matrix for selecting the optimal deprotection strategy based on functional group compatibility.
Protocol A: Catalytic Hydrogenation (The Gold Standard)
Best for: Substrates without double bonds/halogens. Mechanism: Heterogeneous catalysis cleaving the C-O bond.
The Critical Challenge: Catalyst Poisoning
Azetidines possess a basic nitrogen lone pair. If this nitrogen is free (unprotected), it will bind tightly to the Pd surface, effectively "poisoning" the catalyst and halting the reaction.
-
Solution: You must protonate the amine or use a protected precursor.
Optimized Protocol
| Parameter | Condition | Rationale |
| Catalyst | 10-20 wt% Pd(OH)₂/C (Pearlman's Catalyst) | More active than standard Pd/C for difficult benzyl ethers. |
| Solvent | MeOH or EtOH | High solubility for polar azetidine salts. |
| Additive | 1.1 eq. HCl (or AcOH) | CRITICAL: Protonates the azetidine nitrogen, preventing catalyst poisoning. |
| Pressure | 1 atm (Balloon) to 50 psi | Start mild. High pressure is rarely needed if the catalyst is active. |
Step-by-Step Workflow:
-
Dissolution: Dissolve 3-[(Benzyloxy)methyl]azetidine (1.0 mmol) in MeOH (10 mL).
-
Protonation: Add 1.1 equivalents of 1 M HCl (in MeOH or dioxane). Note: If your substrate is already an HCl salt, skip this.
-
Inerting: Flush the flask with Argon/Nitrogen to remove oxygen.
-
Catalyst Addition: Carefully add Pd(OH)₂/C (20% by weight of substrate). Safety: Do not add dry catalyst to solvent; wet it first with a drop of toluene or water to prevent ignition.
-
Hydrogenation: Purge with H₂ gas (balloon or Parr shaker) and stir vigorously at RT for 4–12 hours.
-
Filtration: Filter through a Celite pad to remove Pd. Rinse with MeOH.
-
Workup: Concentrate the filtrate. The product will be the hydrochloride salt of 3-(hydroxymethyl)azetidine.
Protocol B: Lewis Acid Cleavage (The "Nuclear" Option)
Best for: Substrates containing alkenes or groups sensitive to reduction. Risk Level: High (Risk of Ring Opening).
The Critical Challenge: Ring Strain Release
The azetidine ring is highly strained. Strong Lewis acids (like BBr₃) coordinate to the ether oxygen, activating the carbon. However, they can also coordinate to the nitrogen or activate the ring carbons, leading to nucleophilic attack by the halide and ring opening (forming acyclic halo-amines).
Optimized Protocol (Low-Temp BCl₃)
We prefer BCl₃ over BBr₃ as it is slightly milder and less prone to causing ring-opening side reactions if controlled strictly.
Step-by-Step Workflow:
-
Setup: Flame-dry a flask and cool to -78°C (Dry ice/Acetone). Maintain strict N₂ atmosphere.
-
Scavenger: Dissolve substrate in dry DCM. Add Pentamethylbenzene (2-3 eq.) as a cation scavenger to prevent benzyl cations from attacking the azetidine ring.
-
Addition: Dropwise add BCl₃ (1M in DCM, 3-4 eq.) over 20 minutes. Do not let the temp rise.
-
Reaction: Stir at -78°C for 2 hours. Monitor by TLC (quench a micro-aliquot into MeOH).
-
Quench: Add MeOH dropwise at -78°C. Exothermic!
-
Warm up: Allow to warm to RT.
-
Purification: The product is likely an amine-borane complex or salt. An acidic methanol wash followed by basic workup (if stable) or ion-exchange chromatography is required.
Troubleshooting & FAQs
Q1: My reaction stalled (Method A). What happened?
Diagnosis: Likely catalyst poisoning.[1][2] Fix: Did you add acid? If the azetidine nitrogen is free, it binds Pd. Add 5% acetic acid to the mixture or convert the starting material to an HCl salt before hydrogenation. If using N-Boc azetidine, ensure the Boc group is stable; sometimes N-Boc can sterically hinder the approach to the catalyst surface—switch to Pd(OH)₂ (Pearlman's) which is more robust.
Q2: I see a new spot on TLC that isn't my product (Method B).
Diagnosis: Ring opening. Mechanism: The Lewis acid coordinated to the ring, and a chloride ion attacked the alpha-carbon. Fix: You must lower the temperature (-78°C is mandatory). Switch from BBr₃ to BCl₃. Ensure the reaction time is minimized. If the problem persists, this method is incompatible with your specific azetidine derivative.
Q3: Can I use Transfer Hydrogenation?
Answer: Yes, and it is often safer. Protocol: Use 10% Pd/C with Ammonium Formate (5-10 eq.) in refluxing MeOH. This generates H₂ in situ.[3][4] Benefit: The ammonia byproduct can sometimes competitively bind the catalyst, but the high concentration of formate usually drives the reaction. It avoids high-pressure gas cylinders.
Mechanistic Visualization
Understanding the failure mode is key to optimization. Below is the pathway showing how the free amine poisons the catalyst versus the successful protonated route.
Figure 2: Mechanism of catalyst poisoning by free amines and the remediation via protonation.
References
-
Greene's Protective Groups in Organic Synthesis.
-
Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acet
-
Recent Advances in the Synthesis and Reactivity of Azetidines.
-
Doda, L., et al. (2021).[5] RSC Advances. (Discusses ring strain and stability of azetidines).
-
-
Lewis Acid Mediated Nucleophilic Ring-Opening of Azetidines.
- Asian Journal of Chemistry. (Highlights the risk of ring opening with Lewis acids).
Sources
- 1. scs.illinois.edu [scs.illinois.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Benzyl Ethers [organic-chemistry.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Mild Deprotection of Benzyl Ether Protective Groups with Ozone [organic-chemistry.org]
- 8. Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
managing impurities in 3-[(Benzyloxy)methyl]azetidine synthesis
Technical Support Center: 3-[(Benzyloxy)methyl]azetidine Synthesis
Executive Summary: The Azetidine Challenge
Synthesizing 3-[(Benzyloxy)methyl]azetidine involves a delicate balance between the high ring strain of the azetidine core (~25 kcal/mol) and the nucleophilic requirements of O-alkylation. Unlike standard ether syntheses, the azetidine ring acts as a "loaded spring," prone to catastrophic ring-opening under acidic conditions or excessive thermal stress.
This guide focuses on the most common synthetic route: Williamson Ether Synthesis via 1-Boc-3-(hydroxymethyl)azetidine , addressing the specific impurity profiles generated during the benzylation of the exocyclic primary alcohol.
Critical Impurity Profiling
The following impurities are mechanistically derived from the O-benzylation process using Sodium Hydride (NaH) and Benzyl Bromide (BnBr).
| Impurity Type | Structure / Origin | RRT (Approx) | Root Cause |
| Impurity A | Benzyl Alcohol / Dibenzyl Ether | 0.4 / 1.2 | Moisture in solvent (DMF/THF) hydrolyzes BnBr; subsequent reaction forms dibenzyl ether. |
| Impurity B | Residual Benzyl Bromide | 0.95 | Excess reagent usage; difficult to separate due to lack of polarity difference. |
| Impurity C | Ring-Opened Amino Alcohol | 0.1 - 0.3 | Acidic workup or unquenched Lewis acids cause scission of the C2-N bond. |
| Impurity D | N-Benzylated Species | 1.1 | Premature Boc-deprotection (trace acid) followed by N-alkylation. |
| Impurity E | Elimination Product (Alkene) | 0.8 | Harsh basic conditions (high temp) causing elimination on the exocyclic arm (rare for primary alcohols but possible). |
Mechanistic Pathway & Impurity Genesis
The following diagram illustrates the primary reaction pathway and the divergence points where critical impurities are formed.
Figure 1: Reaction pathway showing the Williamson ether synthesis and critical divergence points leading to impurities.
Troubleshooting Guide (Q&A)
Q1: I see a persistent spot on TLC just above my product. It stains weakly with KMnO4 but strongly under UV. What is it?
Diagnosis: This is likely residual Benzyl Bromide (BnBr) .[1] Technical Insight: BnBr has a similar polarity to protected azetidines in non-polar solvents (Hexane/EtOAc). It is a potent lachrymator and must be removed chemically, as distillation often degrades the azetidine. Corrective Action:
-
Do not distill.
-
Chemical Scavenging: Add 1.5 equivalents (relative to excess BnBr) of Triethylamine or Polymer-supported amine to the reaction mixture.
-
Stir at room temperature for 2 hours.
-
The BnBr converts to a quaternary ammonium salt (water-soluble).
-
Perform an aqueous wash; the impurity will partition into the water phase.
Q2: My mass spectrum shows a peak at [M+18]. Is my product wet?
Diagnosis: This is likely the Ring-Opened Hydrolysis Product . Technical Insight: Azetidines are metastable. If you used HCl or a strong acid to quench the reaction, or if your silica gel was too acidic during purification, the ring hydrates. Corrective Action:
-
Quench Protocol: Always quench with Saturated NH4Cl (mildly acidic) or Water , never HCl.
-
Purification: Pre-treat your silica gel column with 1% Triethylamine in Hexanes to neutralize surface acidity before loading your compound.
Q3: The reaction stalls at 60% conversion. Adding more NaH doesn't help.
Diagnosis: Surface passivation or Moisture ingress . Technical Insight: Commercial NaH (60% in oil) can degrade. Furthermore, the alkoxide intermediate can form tight aggregates in non-polar solvents, halting kinetics. Corrective Action:
-
Solvent Switch: Ensure you are using anhydrous DMF or a THF/DMF (9:1) mixture. The polarity breaks up ion pairs.
-
Catalysis: Add 5 mol% TBAI (Tetrabutylammonium iodide) . This facilitates the phase transfer and activates the benzyl bromide via in-situ Finkelstein reaction (forming Benzyl Iodide transiently).
Validated Experimental Protocol
Objective: Synthesis of 1-Boc-3-[(benzyloxy)methyl]azetidine with <0.5% Benzyl Bromide residue.
Step-by-Step Workflow:
-
Preparation:
-
Charge 1-Boc-3-(hydroxymethyl)azetidine (1.0 equiv) into a flame-dried flask under Nitrogen.
-
Dissolve in anhydrous DMF (10 volumes). Cool to 0°C.
-
-
Deprotonation:
-
Add NaH (60% dispersion, 1.2 equiv) portion-wise over 15 minutes.
-
Observation: Vigorous H2 evolution. Allow to stir at 0°C for 30 mins until evolution ceases.
-
-
Alkylation:
-
Add Benzyl Bromide (1.1 equiv) dropwise.
-
Add TBAI (0.05 equiv) as a catalyst.
-
Warm to Room Temperature (25°C) and stir for 4-6 hours.
-
-
Scavenging (Critical Step):
-
Workup:
-
Dilute with EtOAc (20 volumes).
-
Wash with Water (3 x 10 vol) to remove DMF.
-
Wash with Brine (1 x 10 vol).
-
Dry over Na2SO4 (avoid MgSO4 if slightly acidic).
-
-
Purification:
-
Flash Chromatography: Hexanes/EtOAc (Gradient 0-30%).
-
Note: Use silica neutralized with 1% Et3N if the product is acid-sensitive.
-
Purification Decision Tree
Use this logic flow to determine the best isolation strategy based on your crude impurity profile.
Figure 2: Decision tree for removing benzyl bromide and preventing acid-catalyzed degradation during purification.
References
-
Couty, F., & Evano, G. (2006). "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles." Organic Preparations and Procedures International. Link
-
Singh, G. S., & D'Hooghe, M. (2021). "Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle." Organic & Biomolecular Chemistry. Link
-
ResearchGate Forum. (2012). "Removing Benzyl bromide from reaction mixture." Process Chemistry Discussion. Link
-
Master Organic Chemistry. (2014). "The Williamson Ether Synthesis: Mechanism and Conditions." Link
Sources
- 1. sciencemadness.org [sciencemadness.org]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. youtube.com [youtube.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. BJOC - Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes [beilstein-journals.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Couplings with 3-[(Benzyloxy)methyl]azetidine
Executive Summary: The "Azetidine Paradox"
As a Senior Application Scientist, I frequently encounter researchers struggling with 3-[(Benzyloxy)methyl]azetidine . The core issue is often a paradox: azetidines are electronically basic (nucleophilic) due to ring strain (
This is driven by three factors:
-
Steric Shielding: The 3-benzyloxymethyl group is bulky. In the preferred "puckered" conformation of the azetidine ring, this substituent can shield the nitrogen lone pair or interfere with the metal center during catalysis.
-
Catalyst Poisoning: The high basicity (
) allows the amine to bind too tightly to Palladium, inhibiting the catalytic cycle (catalyst arrest). -
Ring Strain: The ~25 kcal/mol strain energy makes the ring susceptible to opening under forcing conditions or in the presence of Lewis acids.
This guide provides field-proven protocols to overcome these barriers.
Diagnostic & Troubleshooting Guide (Q&A)
SECTION A: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)
Q1: I am attempting to couple 3-[(Benzyloxy)methyl]azetidine with an aryl bromide using Pd(OAc)2/BINAP, but I see <10% conversion. What is wrong?
Diagnosis: The Pd(OAc)2/BINAP system is often insufficient for sterically demanding or highly basic secondary amines. The amine likely binds to the Pd(II) center, preventing reduction to the active Pd(0) species, or the reductive elimination step is too slow due to steric clash with the 3-substituent.
Solution: Switch to Pre-formed Pd(0) Sources and Dialkylbiaryl Ligands.
-
Protocol: Use RuPhos-Pd-G4 or BrettPhos-Pd-G4 precatalysts. These ensure a 1:1 Pd:Ligand ratio and rapid generation of the active species.
-
Why: RuPhos is specifically designed for secondary amines. Its bulk promotes the difficult reductive elimination step, while the precatalyst scaffold prevents amine-induced catalyst deactivation.
-
Base: Use NaOtBu (Sodium tert-butoxide). The strong base facilitates the deprotonation of the amine-Pd complex.
Q2: My reaction goes to 50% conversion and then stops. Adding more catalyst doesn't help.
Diagnosis: Product Inhibition or Catalyst Poisoning. The product (an N-aryl azetidine) is also basic and may compete for the catalyst. Alternatively, the azetidine substrate is aggregating or poisoning the catalyst surface if using heterogeneous Pd.
Solution: Change the Base and Solvent System.
-
Protocol: Switch to Cs2CO3 in 1,4-Dioxane or Toluene at 100°C.
-
Tip: If using the HCl salt of the azetidine, you MUST include an extra equivalent of base. Incomplete free-basing is a common silent killer of these reactions.
SECTION B: Nucleophilic Aromatic Substitution (SNAr)
Q3: I am trying an SNAr with a chloropyridine, but the reaction is extremely slow even at 80°C.
Diagnosis: 3-substituted azetidines are less nucleophilic than pyrrolidines due to the steric drag of the 3-substituent. Chlorides are poor leaving groups for hindered nucleophiles.
Solution: Solvent Polarity and Leaving Group Swap.
-
Protocol: Switch solvent to DMSO or NMP . These polar aprotic solvents stabilize the Meisenheimer intermediate.
-
Enhancement: If possible, swap the aryl chloride for an aryl fluoride . The smaller size and higher electronegativity of fluorine dramatically accelerate the addition step (the rate-determining step for hindered amines).
SECTION C: Amide Coupling
Q4: Standard EDC/HOBt coupling yields are poor. Is the ring opening?
Diagnosis: EDC/HOBt is often too slow for hindered secondary amines, allowing background hydrolysis or rearrangement to occur. Azetidines are generally stable to amide coupling conditions, but slow kinetics lead to side reactions.
Solution: High-Activity Coupling Reagents.
-
Protocol: Use HATU or COMU with DIEA (Diisopropylethylamine) in DMF.
-
Stoichiometry: 1.0 equiv Acid : 1.2 equiv HATU : 3.0 equiv Base : 1.1 equiv Azetidine.
-
Critical Step: Pre-activate the acid with HATU/Base for 5 minutes before adding the azetidine. This minimizes the time the free amine sits in solution waiting to react.
Decision Tree: Optimization Logic
Use this flowchart to select the correct condition set based on your electrophile.
Figure 1: Strategic decision tree for selecting coupling conditions based on electrophile electronics.
Mechanistic Insight: Competing Pathways
Understanding why the reaction fails is crucial. The diagram below illustrates the competition between productive coupling and the destructive ring-opening pathway often triggered by Lewis Acids (LA) or excessive heat.
Figure 2: The "Azetidine Fate" diagram. Fast coupling (Pathway A) is required to outcompete ring opening (Pathway B).
Recommended Experimental Conditions
The following data summarizes optimal starting points derived from high-throughput screening literature for hindered secondary amines.
| Variable | Option A (Standard) | Option B (Challenging/Hindered) | Notes |
| Catalyst | Pd(OAc)2 + BINAP | RuPhos-Pd-G4 or BrettPhos-Pd-G4 | G4 precatalysts prevent induction periods. |
| Ligand | BINAP / Xantphos | RuPhos / BrettPhos | RuPhos is superior for secondary amines. |
| Base | Cs2CO3 | NaOtBu or LHMDS | Stronger bases (NaOtBu) speed up transmetallation. |
| Solvent | Toluene | 1,4-Dioxane or t-Amyl Alcohol | Dioxane solubilizes Pd-complexes better. |
| Temp | 80°C | 100°C - 110°C | Higher temp needed to overcome steric barrier. |
| Concentration | 0.1 M | 0.2 M - 0.5 M | Higher conc. favors intermolecular coupling over degradation. |
Critical Protocol Note: Handling the HCl Salt
If your 3-[(Benzyloxy)methyl]azetidine is supplied as the Hydrochloride salt (HCl):
-
Do not rely on the coupling base (e.g., Cs2CO3) to free-base it in situ efficiently.
-
Best Practice: Perform a free-basing extraction (DCM/NaOH) prior to the reaction.
-
Alternative: If doing in situ, add 1.1 equiv of NaOtBu and stir for 10 mins before adding the catalyst/ligand.
References
-
RuPhos/BrettPhos Utility: Maitro, G., et al. "Precatalysts for the Buchwald-Hartwig Amination of Secondary Amines." Journal of the American Chemical Society.
-
Azetidine Ring Strain & Stability: Burkhard, J. A., et al. "Synthesis and Structural Analysis of Azetidines." Journal of Organic Chemistry.
-
Pd-G4 Precatalyst Systems: Bruno, N. C., et al. "Design and Synthesis of Palladium Precatalysts." Chemical Science.
-
SNAr Optimization: Dunetz, J. R., et al. "Large-Scale Applications of Amide Coupling Reagents." Organic Process Research & Development.
Technical Support Center: Azetidine Functionalization
Topic: Troubleshooting Common Byproducts & Stability Issues
Status: Active | Ticket Type: Advanced Synthesis Support Audience: Medicinal Chemists, Process Chemists
Introduction: The "Strain-Release" Paradox
Welcome to the Azetidine Functionalization Support Center. You are likely here because your reaction yielded a complex mixture, a gummy residue, or a linear amine instead of your desired substituted azetidine.
The Core Problem: Azetidine possesses a ring strain energy of ~26 kcal/mol . While this strain makes it a valuable bioisostere for gem-dimethyl groups or carbonyls in drug design (e.g., Cobimetinib, Baricitinib), it also lowers the activation energy for destructive side reactions.
This guide moves beyond basic synthesis to address the specific byproducts generated during the functionalization of the intact ring.
Module 1: Ring Integrity & Stability
Issue: "My product is missing, and I see linear polar impurities by LCMS."
1.1 The Byproduct: Linear Amines (Hydrolysis/Nucleophilic Opening)
Symptom: Disappearance of the azetidine starting material; appearance of gamma-amino alcohols or gamma-amino halides.
Root Cause: The azetidine nitrogen is basic (
Troubleshooting Protocol:
| Variable | Recommendation | Technical Rationale |
| pH Control | Maintain pH > 8 during workup. | Prevents formation of the activated azetidinium species. |
| N-Protection | Use EWGs (Boc, Cbz, Tosyl, Nosyl). | Reduces basicity of the nitrogen lone pair, preventing protonation/coordination. |
| Nucleophiles | Avoid strong nucleophiles in acidic media. | Halides ( |
Visualization: Acid-Mediated Ring Opening Pathway
Figure 1: Mechanism of acid-mediated ring opening leading to linear byproducts.
1.2 The Byproduct: Oligomers (Polymerization)
Symptom: Formation of insoluble solids or viscous gums; broadening of NMR signals. Root Cause: Cationic Ring-Opening Polymerization (CROP). An activated azetidinium species is attacked by the nucleophilic nitrogen of a neutral azetidine molecule, propagating a chain.
Corrective Action:
-
Dilution: High concentration (>0.5 M) favors intermolecular polymerization.
-
N-Masking: Ensure 100% of the starting material is N-protected with an electron-withdrawing group (EWG) before attempting C-functionalization.
Module 2: Transition Metal Catalysis (Cross-Coupling)
Issue: "I'm trying to cross-couple at the C3 position, but I'm getting allylamines or enamines."
2.1 The Byproduct: Allylamines / Enamines (Elimination)
Symptom: Loss of the azetidine ring pattern in NMR; appearance of olefinic protons.
Root Cause:
Mechanism:
-
Oxidative addition forms the Pd-Azetidine complex.
-
If the complex is conformationally flexible, the metal aligns with a
-hydrogen. -
Elimination yields an iminium ion (hydrolyzes to aldehyde/ketone) or an allylamine.
Troubleshooting Protocol:
| Parameter | Solution | Why it works |
| Ligand Choice | Use bulky, bidentate ligands (e.g., dppf, Xantphos). | Increases the bite angle and steric bulk, disfavoring the geometry required for |
| Substrate | Use C3-substituted azetidines. | Substituents at C3 can induce a "pucker" that directs |
| Additives | Add m-chlorophenol (for Suzuki). | Promotes transmetalation over elimination by modulating the boronate species [1]. |
Module 3: Radical C-H Functionalization (Photoredox)
Issue: "I want to functionalize C3, but I'm getting C2 substitution or ring fragmentation."
3.1 The Byproduct: C2-Substituted Isomers & Ring Scission
Symptom: Mixture of regioisomers (C2 vs C3) or formation of imines/aldehydes. Root Cause: Radical Stability vs. Polarity.
-
C2 Radical: Stabilized by the adjacent Nitrogen lone pair (
-amino radical). It is thermodynamically favored but prone to -scission (ring opening). -
C3 Radical: Less stable, harder to access, but retains ring integrity.
The "Polarity Match" Solution: To access the elusive C3 position, you must deactivate the C2 position electronically.
Protocol: Selective C3-Alkylation via Photoredox
-
Protecting Group: Use a strong EWG (Tosyl, Nosyl, or Tf).
-
Effect: The EWG withdraws electron density from the N-lone pair. This destabilizes the
-amino radical (C2) and makes the C3-H bond relatively more hydridic and accessible to electrophilic radicals (e.g., chlorine radical from HAT catalysts).
-
-
HAT Catalyst: Use Quinuclidine or DABCO.
-
Photocatalyst: Ir(dF(CF3)ppy)2(dtbbpy)PF6 (high oxidation potential).
Visualization: Regioselectivity Decision Tree
Figure 2: Decision tree for controlling regioselectivity (C2 vs C3) in radical functionalization.
FAQ: Quick Troubleshooting
Q: Can I use the Minisci reaction to functionalize azetidines? A: generally, no . The classical Minisci reaction is for electron-deficient aromatic heterocycles (pyridines, quinolines). Azetidine is saturated and electron-rich. Attempting standard Minisci conditions (Ag/Persulfate) will likely oxidize the nitrogen or open the ring. Use Photoredox C(sp3)-H activation instead [2].
Q: Why does my azetidine decompose on silica gel? A: Silica is slightly acidic. This is enough to protonate the azetidine (forming the azetidinium ion) and catalyze ring opening.
-
Fix: Pre-treat your silica column with 1-2% Triethylamine (TEA) or use neutral alumina.
Q: I see a "double addition" byproduct in my photoredox reaction. A: This is common if the product is more reactive than the starting material.
-
Fix: Stop the reaction at 60-70% conversion. The EWG protection mentioned in Module 3 also helps prevent over-functionalization by deactivating the ring.
References
-
Palladium-Catalyzed Regioselective and Stereospecific Ring-Opening Cross-Coupling of Aziridines. Source: Accounts of Chemical Research (ACS). URL:[Link] (Note: While focused on aziridines, the beta-hydride elimination principles and ligand control strategies are directly applicable to azetidine cross-coupling).
-
Photoredox-Catalyzed C–H Functionalization Reactions. Source: Chemical Reviews (2022).[4] URL:[Link]
-
Recent Advances in the Synthesis and Reactivity of Azetidines. Source: Chemical Communications (RSC). URL:[Link]
-
Intramolecular Ring-Opening Decomposition of Aryl Azetidines. Source: ACS Medicinal Chemistry Letters. URL:[Link]
Sources
- 1. β-Hydride elimination - Wikipedia [en.wikipedia.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Palladium-catalyzed enantioselective β-hydride elimination for the construction of remote stereocenters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photoredox-Catalyzed C-H Functionalization Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Reactivity Profile: 3-Substituted Azetidines in MedChem Design
Executive Summary
The "Azetidine Switch"—replacing a pyrrolidine or piperidine ring with an azetidine—is a high-value tactic in modern drug discovery to lower lipophilicity (LogP), improve metabolic stability, and introduce conformational constraints. However, the reactivity of the azetidine core is heavily modulated by substituents at the C3 position.
This guide objectively compares the reactivity of 3-substituted azetidines (specifically 3,3-difluoro-, 3-hydroxy-, and 3-iodo- variants) against standard azetidine and pyrrolidine benchmarks. It focuses on three critical vectors: N-nucleophilicity , C3-cross-coupling capability , and ring strain-driven expansion .
Part 1: Structural & Electronic Baseline
To predict reactivity, one must quantify the electronic and steric environment. The 3-position is distal to the nitrogen but exerts profound inductive effects, particularly with fluorine substitution.
Table 1: Physicochemical & Reactivity Metrics[1]
| Feature | Azetidine (Parent) | 3,3-Difluoroazetidine | 3-Hydroxyazetidine | Pyrrolidine (Ref) |
| Ring Strain (kcal/mol) | ~25.4 | ~26.0 | ~25.8 | 5.4 |
| Basicity (pKa of conj. acid) | 11.29 | ~7.5 - 8.5 (Est.)* | ~9.5 | 11.31 |
| N-Nucleophilicity | High | Low (Inductive withdrawal) | Moderate | High |
| Lipophilicity ( | Ref | -0.5 to -1.0 (vs Parent) | -1.5 (vs Parent) | +0.8 (vs Azetidine) |
| Primary Stability Risk | Ring Opening (Acid/Nu) | Hydrolysis (Low risk) | Ring Expansion | Stable |
*Note: The strong inductive effect of the gem-difluoro group significantly lowers the pKa of the amine, reducing its nucleophilicity in
Part 2: N-Functionalization Reactivity
The most common workflow involves attaching the azetidine to a heteroaromatic core. The 3-substituent dictates the method.
N-Arylation ( vs. Buchwald-Hartwig)
-
Parent Azetidine: Highly reactive in
due to relief of steric crowding at the nitrogen (sp³ character). -
3,3-Difluoroazetidine: The electron-withdrawing fluorine atoms reduce electron density at the nitrogen lone pair.
-
Consequence:
reactions with electron-rich aryl halides often fail or require forcing conditions (high T), which risks ring opening. -
Solution: Palladium-catalyzed coupling is required for 3,3-difluoro analogs to achieve quantitative yields under mild conditions.
-
Experimental Protocol: Pd-Catalyzed N-Arylation of 3,3-Difluoroazetidine
Rationale: Standard
Materials:
-
Aryl Bromide (1.0 equiv)
-
3,3-Difluoroazetidine HCl (1.2 equiv)
-
Catalyst: RuPhos Pd G4 (2-3 mol%)
-
Base:
(3.0 equiv) - Crucial for neutralizing the HCl salt and buffering. -
Solvent: 1,4-Dioxane (anhydrous)
Step-by-Step Methodology:
-
Preparation: Charge a reaction vial with Aryl Bromide (1.0 mmol), 3,3-Difluoroazetidine HCl (1.2 mmol), and
(3.0 mmol). -
Inerting: Cap and purge with
for 5 minutes. -
Catalyst Addition: Add RuPhos Pd G4 (0.02 mmol) rapidly under positive
flow. -
Solvation: Add degassed 1,4-Dioxane (0.2 M concentration).
-
Reaction: Heat to 80°C for 4-12 hours. Monitor by LCMS, looking for the M+1 peak.
-
Workup (Critical): Cool to RT. Dilute with EtOAc. Filter through a Celite pad to remove inorganic salts (prevents emulsion). Concentrate.
-
Purification: Flash chromatography. Note: 3,3-difluoroazetidine derivatives are often less polar than expected due to the "fluorine effect."
Part 3: C3-Functionalization & Cross-Coupling
Functionalizing the carbon backbone of azetidine is challenging due to the risk of
Comparison: 3-Iodoazetidine vs. 3-Iodopyrrolidine[2]
-
3-Iodopyrrolidine: Prone to rapid
-hydride elimination during Pd-catalyzed cross-coupling. -
3-Iodoazetidine: Surprisingly stable to
-hydride elimination.-
Mechanistic Insight: Formation of the exocyclic double bond (to form an azetine-like intermediate) introduces immense strain (anti-Bredt-like constraint in small rings). Therefore, reductive elimination is kinetically favored over elimination , making 3-iodoazetidines excellent substrates for Negishi or Suzuki couplings.
-
Visualization: Reactivity Decision Matrix
The following diagram outlines the logical flow for selecting reaction conditions based on the 3-substituent.
Caption: Decision tree for selecting synthetic methodologies based on the electronic and steric properties of the 3-substituent.
Part 4: Ring Stability & Expansion Risks
While azetidines are kinetically stable, specific conditions trigger ring opening or expansion (to pyrrolidines or azepanes).
The "Danger Zone" Conditions
-
Acidic Solvents + Nucleophiles: 3-Hydroxyazetidines, when activated (e.g., mesylation) in the presence of nucleophiles, often undergo ring expansion to 3-substituted pyrrolidines rather than direct substitution.
-
Thermal Stress: 3-Iodoazetidines can isomerize to 3-iodopyrrolidines at temperatures >80°C if not stabilized by a protecting group on the nitrogen.
Self-Validating Stability Test
Before scaling up any reaction involving 3-substituted azetidines at high temperature (>100°C):
-
Dissolve 5 mg of substrate in the reaction solvent (deuterated if possible).
-
Heat to target temperature for 1 hour.
-
NMR Check: Look for the appearance of olefinic protons (ring opening) or a shift in the
signals (ring expansion to pyrrolidine). Azetidine ring protons are typically distinctively upfield (3.5–4.5 ppm) compared to pyrrolidines.
References
-
Recent Advances in the Synthesis and Reactivity of Azetidines. Organic & Biomolecular Chemistry, 2021.
-
Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation. Journal of Organic Chemistry, 2019.[1]
-
Azetidine Synthesis by La(OTf)3-Catalyzed Intramolecular Regioselective Aminolysis. Frontiers in Chemistry, 2023.
-
Competitive Ring Expansion of Azetidines into Pyrrolidines. ResearchGate, 2025.[2]
-
Minisci-Photoredox-Mediated α-Heteroarylation of N-Protected Secondary Amines. Organic Letters, 2018.
Sources
Validation of Analytical Methods for Azetidine Derivatives: A Comparative Guide
Executive Summary: The Azetidine Paradox Azetidine derivatives occupy a unique and challenging niche in pharmaceutical chemistry. With a ring strain energy of approximately 25.4 kcal/mol , they are significantly more stable than aziridines but far more reactive than pyrrolidines. This "Goldilocks" reactivity makes them potent pharmacophores (e.g., Cobimetinib, Azetidin-2-one antibiotics) but creates a nightmare for analytical validation.
The core analytical challenge is threefold:
-
High Polarity: Small azetidines elute in the void volume of standard C18 columns.
-
Chromophore Deficiency: Many functionalized azetidines lack native UV absorption, rendering standard HPLC-UV invisible without derivatization.
-
Ring Instability: The strained ring is susceptible to hydrolysis during aggressive stress testing, often confusing degradation products with synthesis impurities.
This guide compares the two most robust validation strategies: Derivatization-Enhanced RP-HPLC (the accessible standard) and HILIC-MS/MS (the high-sensitivity alternative).
Part 1: Comparative Analysis (Method Selection)
The following table contrasts the performance characteristics of the two primary methodologies based on experimental validation data.
| Feature | Method A: FMOC-Derivatization RP-HPLC | Method B: HILIC-MS/MS |
| Detection Principle | UV/Fluorescence (Tagging secondary amine) | Mass Spectrometry (ESI+) |
| Stationary Phase | C18 (End-capped) | Zwitterionic HILIC / Amide |
| Sensitivity (LOD) | ~10–50 ng/mL | < 0.5 ng/mL |
| Linearity Range | ||
| Selectivity | High (Separates enantiomers if chiral tag used) | High (Mass-based discrimination) |
| Throughput | Low (Requires 30 min prep + reaction time) | High (Direct Injection) |
| Ring Stability Risk | Moderate (Derivatization pH must be controlled) | Low (Mild mobile phases) |
| Cost per Sample | Low ($) | High ( |
Verdict: Use Method A for QC release testing where MS is unavailable and drug load is high. Use Method B for trace impurity profiling, genotoxic impurity (GTI) quantification, and DMPK studies.
Part 2: Detailed Experimental Protocols
Method A: Pre-Column Derivatization with FMOC-Cl (RP-HPLC)
Rationale: Azetidines are secondary amines. 9-Fluorenylmethyl chloroformate (FMOC-Cl) reacts rapidly to form stable, highly fluorescent carbamates, adding hydrophobicity to enable C18 retention.
1. Sample Preparation
-
Stock Solution: Dissolve Azetidine derivative (1.0 mg/mL) in acetonitrile.
-
Borate Buffer: Prepare 0.2 M Borate buffer, pH 9.5 (Critical for deprotonating the amine to facilitate nucleophilic attack).
-
Reagent: Prepare 5 mM FMOC-Cl in acetonitrile.
-
Reaction: Mix 100 µL Sample + 100 µL Borate Buffer + 200 µL FMOC-Cl reagent.
-
Incubation: Vortex and let stand at ambient temperature for 5 minutes.
-
Quenching: Add 50 µL of 0.1 M Adamantanamine (scavenges excess FMOC-Cl to prevent interfering peaks).
2. Chromatographic Conditions
-
Column: Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Gradient: 30% B to 90% B over 15 minutes.
-
Detection: Fluorescence (Ex: 265 nm, Em: 315 nm) or UV at 265 nm.
Method B: HILIC-MS/MS (Direct Analysis)
Rationale: Hydrophilic Interaction Liquid Chromatography (HILIC) retains polar azetidines by partitioning them into a water-enriched layer on the silica surface, avoiding the need for derivatization.
1. Sample Preparation
-
Diluent: Acetonitrile:Ammonium Formate Buffer (10mM, pH 3.5) (90:10 v/v). Note: High organic content is crucial for HILIC peak shape.
-
Preparation: Dilute stock directly into diluent to 100 ng/mL. Centrifuge at 10,000 rpm to remove particulates.
2. Chromatographic Conditions
-
Column: Waters XBridge Amide or Merck SeQuant ZIC-HILIC (100 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 10 mM Ammonium Formate (pH 3.0).
-
Isocratic Mode: 85% B / 15% A (Adjust based on specific derivative polarity).
-
Flow Rate: 0.3 mL/min.
-
MS Parameters: ESI Positive Mode. Monitor [M+H]+ transition.
Part 3: Validation & Stress Testing (The "Self-Validating" System)
To ensure scientific integrity (E-E-A-T), the validation must prove the method can detect the specific degradation pathway of the azetidine ring.
Specificity: The Ring-Opening Challenge
The primary degradation pathway for azetidines is the hydrolysis of the four-membered ring to form the corresponding amino-alcohol or amino-acid.
Stress Test Protocol:
-
Acid Hydrolysis: 0.1 N HCl, 60°C, 2 hours.
-
Expected Result: Ring opening.
-
-
Base Hydrolysis: 0.1 N NaOH, Ambient, 1 hour.
-
Expected Result: Rapid degradation (Azetidines are base-labile).
-
-
Oxidation: 3% H2O2.[1]
-
Expected Result: N-oxide formation (if tertiary) or ring cleavage.
-
Acceptance Criteria: The method must resolve the parent azetidine peak (Resolution > 1.5) from the ring-opened hydrolysis product.
System Suitability Testing (SST)
Every analytical run must include an SST injection to validate the system's current state.
-
Tailing Factor: < 1.5 (Strict limit due to amine interaction with silanols).
-
Precision: RSD < 2.0% for 5 replicate injections.
-
Signal-to-Noise: > 10 for LOQ.
Part 4: Visualizations
Diagram 1: Analytical Decision Matrix
This workflow guides the researcher in choosing the correct method based on the molecule's physicochemical properties.
Caption: Decision matrix for selecting the optimal analytical technique based on chromophore presence and sensitivity requirements.
Diagram 2: Azetidine Degradation Pathway (Specificity Check)
Visualizing the ring-opening mechanism that the analytical method must detect.
Caption: The primary degradation pathway (hydrolysis) that validates the method's specificity. The method must resolve the Intact Ring from the Open Chain form.
References
-
International Council for Harmonisation (ICH). (2023).[3][4] Validation of Analytical Procedures Q2(R2). [Link]
-
Couture, A., et al. (2021).[5] "Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle." Organic & Biomolecular Chemistry.[5][6] [Link]
-
Liu, H. (1999).[7] "Determination of the azetidine-2-carboxylic acid from lily of the valley by HPLC with post-column derivatization." Se Pu (Chinese Journal of Chromatography).[7] [Link]
-
Wahl, O., & Holzgrabe, U. (2015).[8] "Impurity Profiling of Polar Amines by HPLC-CAD and HILIC." Biomedical Chromatography.[6] (Contextual grounding for polar amine analysis). [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. Development and Validation of HPLC, TLC and Derivative Spectrophotometric Methods for the Analysis of Ezetimibe in the Presence of Alkaline Induced Degradation Products | Scilit [scilit.com]
- 3. database.ich.org [database.ich.org]
- 4. impactfactor.org [impactfactor.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. [Determination of the azetidine-2-carboxylic acid from lily of the valley] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]
Technical Deep Dive: In Vitro and In Vivo Evaluation of Azetidine-Based Drugs
Executive Summary: The Azetidine Advantage
In modern medicinal chemistry, the azetidine ring (a saturated 4-membered nitrogen heterocycle) has evolved from a synthetic curiosity to a strategic bioisostere. Unlike its 5- and 6-membered counterparts (pyrrolidine and piperidine), azetidine offers a unique combination of high ring strain (~26 kcal/mol) and kinetic stability.
For drug development professionals, the incorporation of an azetidine ring is often a deliberate tactic to:
-
Lower Lipophilicity (LogD): Reduce non-specific binding and improve metabolic stability.
-
Alter Basicity (pKa): Modulate ionization to improve permeability or solubility.
-
Block Metabolic Soft Spots: Remove labile
-hydrogens found in larger rings.
This guide provides a comparative technical evaluation of azetidine-based pharmacophores, supported by rigorous in vitro and in vivo protocols.[1]
Comparative Analysis: Azetidine vs. Alternatives
The following data summarizes the physicochemical shifts observed when replacing a pyrrolidine or piperidine ring with an azetidine in a lead compound.
Table 1: Physicochemical & Metabolic Profile Comparison
Data represents generalized trends derived from structure-activity relationship (SAR) studies of approved drugs like Cobimetinib and Baricitinib.
| Feature | Azetidine (4-membered) | Pyrrolidine (5-membered) | Piperidine (6-membered) | Impact on Drug Design |
| Ring Strain | High (~26 kcal/mol) | Low (~6 kcal/mol) | Negligible (~0 kcal/mol) | High strain can alter bond angles, enabling unique binding geometries. |
| Lipophilicity (LogP) | Lowest ( | Intermediate | High | Lower LogP improves solubility and reduces metabolic clearance. |
| Basicity (pKa) | ~11.3 (Parent) | ~11.3 | ~11.2 | Similar basicity, but azetidine's distinct geometry affects solvation and permeability. |
| Metabolic Stability | High | Moderate | Low to Moderate | Azetidine reduces the number of oxidizable C-H bonds adjacent to Nitrogen. |
| Permeability | High (transporter dependent) | High | High | Lower lipophilicity may slightly reduce passive diffusion but improves free fraction ( |
Mechanistic Insight: The "Metabolic Blocking" Effect
Azetidines often exhibit superior half-life (
Figure 1: Mechanistic comparison of metabolic liabilities. Azetidines resist the alpha-hydroxylation pathway common in larger nitrogen heterocycles.
In Vitro Evaluation Protocols
To validate the utility of an azetidine scaffold, specific assays must be deployed to assess stability and safety.
Protocol A: Microsomal Stability Assay (Critical)
Purpose: Determine Intrinsic Clearance (
Reagents:
-
Pooled Liver Microsomes (Human/Rat/Mouse) – 20 mg/mL protein conc.
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).
-
Positive Control: Verapamil (High clearance), Warfarin (Low clearance).
Workflow:
-
Pre-Incubation: Dilute microsomes to 0.5 mg/mL in phosphate buffer (pH 7.4). Spike with Test Compound (final conc. 1
M) to minimize saturation effects. Equilibrate at 37°C for 5 min. -
Initiation: Add NADPH regenerating system to start the reaction.
-
Sampling: At
min, remove 50 L aliquots. -
Quenching: Immediately dispense into 150
L ice-cold Acetonitrile (MeCN) containing Internal Standard (e.g., Tolbutamide).-
Self-Validating Step: The
sample must be quenched before NADPH addition to establish the 100% baseline.
-
-
Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.
Data Interpretation:
Plot ln(% Remaining) vs. time. The slope
-
Target: Azetidine analogs should show
L/min/mg for a stable lead.
Protocol B: PAMPA (Parallel Artificial Membrane Permeability Assay)
Purpose: Verify that the lowered lipophilicity of the azetidine ring does not compromise passive permeability.
Workflow:
-
Donor Plate: Load Test Compound (10
M) in pH 7.4 buffer. -
Acceptor Plate: Load buffer only.
-
Membrane: Artificial lipid membrane (dodecane/lecithin mixture) separates wells.
-
Incubation: 4 hours at Room Temp (humidity controlled).
-
Quantification: Measure UV absorbance or LC-MS/MS of both Donor and Acceptor wells.
Success Criteria:
- cm/s indicates high permeability.
-
Note: Azetidines are often highly soluble; ensure the donor compartment concentration does not crash out.
In Vivo Evaluation Protocols
Moving to in vivo studies requires monitoring not just plasma levels, but the unique volume of distribution (
Protocol C: Pharmacokinetic (PK) Profiling in Rodents
Purpose: Assess oral bioavailability (
Experimental Design:
-
Species: Male CD-1 Mice or Sprague-Dawley Rats (n=3 per arm).
-
Dosing Arms:
-
IV Arm: 1 mg/kg (Bolus tail vein).
-
PO Arm: 5 mg/kg (Oral gavage in 0.5% Methylcellulose).
-
Step-by-Step:
-
Formulation Check: Verify solution clarity. Azetidines are basic; pH adjustment with dilute HCl may be needed for IV solubility.
-
Blood Collection: Serial sampling at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours via saphenous vein.
-
Plasma Processing: Mix 20
L plasma with 80 L MeCN (with IS). Vortex and centrifuge. -
Analysis: LC-MS/MS (MRM mode).
Key Parameters to Watch:
-
Volume of Distribution (
): Azetidines often have high due to tissue penetration. -
Bioavailability (
): .
Decision Workflow: From Hit to Lead
The following diagram outlines the logical flow for evaluating an azetidine insertion into a drug scaffold.
Figure 2: Strategic workflow for validating azetidine bioisosteres. Note the early gatekeeping by microsomal stability.
References
-
Azetidines in Medicinal Chemistry: Emerging Applications and Approved Drugs. Source: National Institutes of Health (NIH) / PubMed URL:[Link]
-
Recent Advances in the Synthesis and Reactivity of Azetidines. Source: Royal Society of Chemistry (RSC) URL:[Link]
- Comparison of Azetidine and Cyclobutane Derivatives as JAK Inhibitors (Baricitinib).
-
Molecular Interactions of Cobimetinib: Azetidine Ring Contribution. Source: PubMed URL:[Link]
-
Interpretation of In Vitro Metabolic Stability Studies. Source: NIH / PMC URL:[Link]
Sources
- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. The Nitrofuran-Warhead-Equipped Spirocyclic Azetidines Show Excellent Activity against Mycobacterium tuberculosis | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
Comparative Analysis of Azetidine and Pyrrolidine Scaffolds in Medicinal Chemistry
Executive Summary
In modern drug discovery, the "Azetidine Switch"—replacing a 5-membered pyrrolidine ring with a 4-membered azetidine—has become a high-impact strategy for multiparameter optimization (MPO). While pyrrolidine remains a ubiquitous, synthetically accessible workhorse, azetidine offers a distinct advantage in lowering lipophilicity (
This guide provides a technical comparison of these two saturated nitrogen heterocycles, analyzing their physicochemical divergence, structural implications, and metabolic fates. It is designed to assist medicinal chemists in making data-driven scaffold selections.[1]
Part 1: Physicochemical Landscape
The decision to transition from pyrrolidine to azetidine is rarely driven by potency alone; it is almost always a pharmacokinetic (PK) maneuver. The reduction in ring size by one methylene unit (
Comparative Data Matrix
| Property | Pyrrolidine (5-membered) | Azetidine (4-membered) | Impact on Drug Design |
| Ring Strain | ~6 kcal/mol | ~26 kcal/mol | Azetidines are chemically more reactive (ring-opening risk) but metabolically robust. |
| Basicity ( | ~11.3 (Unsubstituted) | ~11.3 (Unsubstituted) | While parent |
| Lipophilicity ( | Baseline | -0.4 to -0.6 units | Azetidine significantly lowers |
| Pucker Angle | Flexible (Envelope) | Rigid (Puckered ~30°) | Azetidine offers a distinct, rigid exit vector, potentially improving selectivity. |
| Metabolic Liability | High ( | Low (Steric/Electronic protection) | Azetidine blocks P450-mediated |
The Lipophilicity/Basicity Trade-off
While the
Field Insight: A reduction of 0.5 log units in
(common when switching to azetidine) can theoretically improve solubility by ~3-fold and reduce non-specific binding (plasma protein binding), assuming potency is maintained.
Part 2: Structural Dynamics & Vector Analysis
The geometric differences between these scaffolds are non-trivial. A direct swap can alter the projection of substituents, potentially destroying a binding mode—or creating a new, more selective one.
Geometric Distortion
-
Pyrrolidine: Adopts an "envelope" or "twist" conformation.[1] It is relatively flexible, allowing the ring to adapt to binding pockets. The C-N-C bond angle is close to the ideal tetrahedral angle (~109°).
-
Azetidine: Constrained to a puckered square geometry. The C-N-C bond angle is compressed to ~90°. This dramatic change in bond angle alters the vector of N-substituents.
Visualization of Scaffold Logic
The following decision tree illustrates when to deploy the "Azetidine Switch" based on lead compound liabilities.
Figure 1: Decision matrix for transitioning from pyrrolidine to azetidine based on DMPK liabilities.
Part 3: Metabolic Stability & Toxicity
This is the strongest argument for the azetidine scaffold.
The Oxidation Blockade
Pyrrolidines are notoriously susceptible to oxidative metabolism by Cytochrome P450 enzymes. The mechanism involves:
-
Single electron transfer (SET) from the nitrogen lone pair.
-
Hydrogen abstraction from the
-carbon. -
Formation of an iminium ion intermediate.
Why Azetidine Wins: The formation of the iminium ion in a 4-membered ring introduces extreme torsional strain (double bond in a 4-membered ring). Consequently, the activation energy for this pathway is significantly higher for azetidines. This "conformational protection" effectively shuts down
The Stability Paradox (Chemical vs. Metabolic)
While azetidines are metabolically stable, they are chemically more reactive due to ring strain (~26 kcal/mol).
-
Risk: Under highly acidic conditions or in the presence of strong nucleophiles, the azetidine ring can open, leading to reactive alkylating agents (genotoxicity risk).
-
Mitigation: Most medicinal azetidines (e.g., Baricitinib, Cobimetinib) are electron-deficient (amides, sulfonamides, or aryl-amines), which stabilizes the ring against opening by reducing the basicity of the nitrogen.
Part 4: Experimental Protocols
To validate the advantages of an azetidine scaffold, the following comparative workflows are recommended.
Protocol A: Comparative Microsomal Stability Assay
Objective: Quantify the metabolic stability improvement of Azetidine vs. Pyrrolidine analogs.
-
Preparation:
-
Prepare 10 mM stock solutions of the Pyrrolidine lead and the Azetidine analog in DMSO.
-
Thaw Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM) on ice.
-
-
Incubation:
-
Dilute microsomes to 0.5 mg/mL in phosphate buffer (pH 7.4).
-
Add test compounds (final conc: 1 µM, DMSO < 0.1%).
-
Pre-incubate at 37°C for 5 min.
-
Initiate reaction with NADPH (final conc: 1 mM).
-
-
Sampling:
-
Take aliquots at
min. -
Quench immediately in ice-cold Acetonitrile containing internal standard (e.g., Warfarin).
-
-
Analysis:
-
Centrifuge (4000 rpm, 20 min).
-
Analyze supernatant via LC-MS/MS (MRM mode).
-
-
Calculation:
-
Plot
vs. time. -
Calculate
and (Intrinsic Clearance). -
Success Criterion: Azetidine analog should show
reduction in compared to Pyrrolidine.
-
Protocol B: Synthesis of N-Aryl Azetidines (Buchwald-Hartwig)
Note: Azetidines are difficult to synthesize via reductive amination due to ring strain. Pd-catalyzed coupling is preferred.
-
Reagents: Aryl bromide (1.0 eq), Azetidine (1.2 eq),
(1 mol%), BINAP (2 mol%), (1.5 eq), Toluene. -
Procedure:
-
Charge an oven-dried flask with Aryl bromide, catalyst, ligand, and base under Argon.
-
Add Toluene (0.2 M) and Azetidine.
-
Heat to 80°C (Do not overheat; azetidines can polymerize).
-
Monitor via TLC/LCMS.
-
Workup: Filter through Celite, concentrate, and purify via Flash Chromatography.
-
Critical Check: Verify ring integrity via NMR (Azetidine protons appear as distinct multiplets at
3.8–4.2 ppm).
-
Part 5: Metabolic Pathway Visualization
The following diagram contrasts the metabolic fate of the two scaffolds, highlighting the mechanism of stability.
Figure 2: Mechanistic divergence in P450-mediated metabolism. The high strain of the azetidine iminium intermediate prevents oxidation.
Conclusion & Recommendation
The "Azetidine Switch" is a high-value tactic in the medicinal chemist's arsenal, specifically when:
-
Lipophilicity is high: You need to drop
by ~0.5 units without losing the amine handle. -
Metabolic stability is poor: Specifically if the pyrrolidine ring is the site of oxidation.
-
Vector rigidity is required: To lock a conformation that pyrrolidine leaves too flexible.
Recommendation: Start with pyrrolidine for ease of synthesis during Hit-to-Lead. Once biological activity is established, synthesize the azetidine bioisostere immediately to assess DMPK improvements. If the azetidine maintains potency, it is often the superior candidate for clinical development due to its cleaner metabolic profile.
References
-
Azetidines in Medicinal Chemistry (Review) Title: Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle Source: Organic & Biomolecular Chemistry (RSC) URL:[Link]
-
Metabolic Stability Mechanisms Title: Intramolecular Ring-Opening Decomposition of Aryl Azetidines Source: ACS Medicinal Chemistry Letters URL:[Link]
-
Physicochemical Properties (LogP/pKa) Title: Mono- and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties Source: Chemistry – A European Journal URL:[Link]
-
Case Study: Cobimetinib Title: Discovery of Cobimetinib, a Highly Potent and Selective MEK Inhibitor Source: ACS Medicinal Chemistry Letters URL:[Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
